MTEP hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-4-(2-pyridin-3-ylethynyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S.ClH/c1-9-13-11(8-14-9)5-4-10-3-2-6-12-7-10;/h2-3,6-8H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIOJDKGCWAHLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C#CC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662767 | |
| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186195-60-7 | |
| Record name | 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MTEP hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW4B4S8XAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MTEP Hydrochloride: A Comprehensive Technical Guide to a Selective mGluR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a key modulator of synaptic plasticity and neuronal excitability in the central nervous system.[1][2] Its dysregulation has been implicated in a range of neurological and psychiatric disorders, including anxiety, depression, chronic pain, and Parkinson's disease.[3][4][5] 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) hydrochloride is a potent, highly selective, and non-competitive antagonist of the mGluR5 receptor. As a negative allosteric modulator (NAM), MTEP binds to a site distinct from the glutamate binding site, offering a sophisticated mechanism for modulating receptor activity. This technical guide provides an in-depth overview of MTEP hydrochloride, summarizing its pharmacological properties, in vivo efficacy, and the experimental protocols used for its characterization.
Mechanism of Action and Pharmacology
This compound acts as a negative allosteric modulator of the mGluR5 receptor. Unlike competitive antagonists that directly block the glutamate binding site, MTEP binds to an allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of glutamate. This non-competitive mechanism allows for a more nuanced modulation of glutamatergic signaling.
Activation of mGluR5 by glutamate typically initiates a Gαq/11 protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing mGluR5, MTEP effectively dampens this entire downstream signaling pathway.
Data Presentation: In Vitro Pharmacology
The potency and selectivity of MTEP have been characterized in various in vitro assays. It exhibits nanomolar affinity for the mGluR5 receptor and demonstrates superior selectivity compared to earlier antagonists like MPEP.
| Parameter | Value | Assay | Reference(s) |
| IC₅₀ | 5 nM | Ca²⁺-flux assay | |
| 110 nM | Negative allosteric modulation of mGlu5a | ||
| Kᵢ | 16 nM | Ca²⁺-flux assay | |
| 42 nM | Negative allosteric modulation of mGlu5a | ||
| Selectivity | Highly selective for mGluR5 over mGluR1 and other mGluR subtypes. | Radioligand binding / functional assays | |
| Comparison | ~10-fold greater selectivity for mGluR5 than MPEP. | N/A |
Preclinical Efficacy: In Vivo Studies
This compound has demonstrated significant efficacy in a wide array of rodent models for various CNS disorders. It is orally active and brain penetrant.
References
- 1. researchgate.net [researchgate.net]
- 2. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]
- 3. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Pharmacological Properties of MTEP Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(2-Methyl-1-3-thiazol-4-yl)ethynyl]pyridine hydrochloride (MTEP hydrochloride) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3] As a negative allosteric modulator, MTEP binds to a site topographically distinct from the glutamate binding site, offering a sophisticated mechanism for modulating receptor activity.[4] Its high selectivity and favorable pharmacokinetic profile have established MTEP as a critical tool in neuroscience research and a promising scaffold for the development of therapeutics targeting a range of neurological and psychiatric disorders, including anxiety, depression, and Parkinson's disease.[3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, binding kinetics, and effects in preclinical models. Detailed experimental protocols and structured data tables are provided to facilitate the replication and extension of these key findings.
Core Pharmacological Profile
This compound is a highly selective antagonist for the mGluR5 receptor. It exhibits nanomolar potency and demonstrates superior specificity compared to its predecessor, MPEP. MTEP shows minimal to no activity at other mGlu receptor subtypes, as well as at NMDA, AMPA, or kainate receptors.
Mechanism of Action
MTEP functions as a negative allosteric modulator (NAM) of the mGluR5 receptor. This means it does not compete with the endogenous ligand, glutamate, for the orthosteric binding site. Instead, it binds to a distinct allosteric site within the seven-transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate intracellular signaling pathways upon glutamate binding.
Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gαq/11. This initiates a signaling cascade involving phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By negatively modulating mGluR5, MTEP effectively dampens this signaling cascade.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Assay Type | Species/Cell Line | Reference |
| IC₅₀ | 5 nM | Ca²⁺-flux assay | Recombinant | |
| IC₅₀ | 110 nM | Negative allosteric modulation | mGlu5a receptor subtype | |
| IC₅₀ | 25.4 nM | In vitro mGluR5 function | ||
| Kᵢ | 16 nM | Ca²⁺-flux assay | Recombinant | |
| Kᵢ | 42 nM | Negative allosteric modulation | mGlu5a receptor subtype |
Table 2: In Vivo Efficacy and Dosing
| Effect | Effective Dose Range | Species | Model | Reference |
| Anxiolytic-like effects | 0.3 - 3.0 mg/kg | Rat | Conflict drinking test | |
| Anxiolytic-like effects | 3 - 10 mg/kg | Rat | Anxiety models | |
| Anxiolytic-like effects | 20 mg/kg | Mouse | Four-plate test | |
| Antidepressant-like effects | 0.3 - 3 mg/kg | Mouse | Tail suspension test | |
| Antiparkinsonian-like effects | 0.5 - 3 mg/kg | Rat | Haloperidol-induced rigidity | |
| Inhibition of catalepsy | 3 and 5 mg/kg | Rat | Haloperidol-induced catalepsy | |
| Neuroprotection | 0.3 mg/kg | Rodent | Excitotoxic neuronal damage | |
| Attenuation of cocaine seeking | 0.1 and 1 mg/kg | Cocaine priming-induced reinstatement |
Detailed Experimental Protocols
In Vitro: [³H]-MPEP Radioligand Binding Assay
This protocol is adapted from methodologies used to characterize allosteric modulators at the mGluR5 receptor.
Objective: To determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace the binding of a known radiolabeled antagonist, [³H]-MPEP.
Materials:
-
HEK293 or CHO cells stably expressing the human or rat mGluR5 receptor.
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[³H]-MPEP (radioligand).
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Unlabeled this compound.
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Unlabeled MPEP (for determination of non-specific binding).
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Assay Buffer: 50 mM Tris-HCl, pH 7.4.
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
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Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
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Scintillation counter.
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96-well plates.
Procedure:
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Membrane Preparation:
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Culture cells expressing mGluR5 to confluency.
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Harvest cells and resuspend in ice-cold hypotonic lysis buffer.
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Homogenize the cell suspension and centrifuge to remove nuclei and unbroken cells.
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Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g for 30 minutes at 4°C).
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Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.
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Store membrane aliquots at -80°C.
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-
Binding Assay:
-
Prepare serial dilutions of this compound in Assay Buffer.
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In a 96-well plate, combine:
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Membrane preparation (typically 20-50 µg of protein).
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[³H]-MPEP at a concentration near its Kd (typically 2-5 nM).
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Varying concentrations of this compound.
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For total binding, omit this compound.
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For non-specific binding, add a high concentration of unlabeled MPEP (e.g., 10 µM).
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Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
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Filtration and Counting:
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Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in wash buffer.
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Wash the filters multiple times with ice-cold Wash Buffer.
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Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
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Measure the radioactivity in each vial using a scintillation counter.
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-
Data Analysis:
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Calculate specific binding by subtracting non-specific binding from total binding.
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Plot the percentage of specific binding against the logarithm of the MTEP concentration.
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Determine the IC₅₀ value from the resulting competition curve using non-linear regression.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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In Vivo: Elevated Plus-Maze Test in Rats
This protocol is a standard method for assessing anxiety-like behavior in rodents and has been used to characterize the anxiolytic effects of MTEP.
Objective: To evaluate the anxiolytic-like effects of this compound by measuring the exploratory behavior of rats in an elevated plus-maze.
Apparatus:
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An elevated, plus-shaped maze with two open arms and two closed arms of equal size, arranged opposite to each other. The maze should be elevated from the floor (typically 50-70 cm).
Animals:
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Male Wistar or Sprague-Dawley rats.
Procedure:
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Habituation:
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Allow the rats to acclimate to the testing room for at least 60 minutes before the experiment.
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Drug Administration:
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Administer this compound (e.g., 0.3 - 10 mg/kg) or vehicle (e.g., saline with a solubilizing agent) via intraperitoneal (i.p.) injection 30-60 minutes before the test.
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Testing:
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Place the rat in the center of the maze, facing one of the open arms.
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Allow the animal to freely explore the maze for a 5-minute period.
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Record the session using a video camera mounted above the maze.
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Data Analysis:
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Score the video recordings for the following parameters:
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Time spent in the open arms.
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Number of entries into the open arms.
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Time spent in the closed arms.
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Number of entries into the closed arms.
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An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
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Total arm entries can be used as a measure of general locomotor activity.
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Therapeutic Potential and Preclinical Findings
The selective antagonism of mGluR5 by MTEP has been shown to produce a variety of therapeutically relevant effects in preclinical models.
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Anxiolytic Effects: MTEP demonstrates robust anxiolytic-like activity in several rodent models, such as the conflict drinking test and the elevated plus-maze. Notably, these effects appear to be independent of the GABA-A receptor signaling pathway, suggesting a novel mechanism for anxiolysis that may lack the sedative and addictive properties of benzodiazepines.
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Antidepressant Effects: MTEP has shown antidepressant-like properties in the mouse tail suspension test and the rat olfactory bulbectomy model of depression. This suggests that modulation of glutamatergic neurotransmission via mGluR5 may be a viable strategy for treating depressive disorders.
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Antiparkinsonian Effects: In rat models of Parkinson's disease, MTEP has been found to reduce haloperidol-induced muscle rigidity and catalepsy. These findings point to the potential of mGluR5 antagonists as a non-dopaminergic approach to alleviating motor symptoms in Parkinson's disease.
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Anti-addictive Properties: MTEP has been shown to reduce the self-administration of drugs of abuse, such as cocaine, and to attenuate the reinstatement of drug-seeking behavior. This highlights the role of mGluR5 in the neurobiology of addiction and suggests its antagonism as a potential therapeutic avenue.
References
- 1. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
MTEP Hydrochloride: A Selective mGluR5 Antagonist for Parkinson's Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Given the critical role of glutamatergic system hyperactivity in the pathophysiology of Parkinson's disease (PD) and the complications arising from long-term levodopa (L-Dopa) therapy, mGluR5 antagonists like MTEP represent a significant area of investigation. This document details the mechanism of action, summarizes key preclinical findings, outlines experimental protocols, and presents relevant signaling pathways to facilitate further research in the field.
Core Mechanism of Action
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to a disruption in the basal ganglia motor circuit. This dopaminergic deficit results in a state of glutamate overactivity, contributing to both the motor symptoms of PD and the development of L-Dopa-induced dyskinesia (LID).[1][2]
MTEP hydrochloride is a non-competitive antagonist of the mGluR5 receptor.[3][4] It exhibits high selectivity and affinity for mGluR5, with superior specificity and bioavailability compared to earlier antagonists like MPEP.[3] By binding to an allosteric site on the mGluR5 receptor, MTEP inhibits its function, thereby modulating downstream signaling cascades and helping to normalize glutamatergic neurotransmission. This modulation is the basis for its therapeutic potential in alleviating both parkinsonian motor deficits and the debilitating involuntary movements of LID.
Signaling Pathway in L-Dopa-Induced Dyskinesia
In the dyskinetic state, excessive glutamate signaling through mGluR5 contributes to the abnormal potentiation of the direct striatal output pathway. MTEP's antagonism of mGluR5 has been shown to normalize several molecular responses within this pathway. Specifically, it attenuates the upregulation of prodynorphin (a marker of the direct pathway) and proenkephalin (a marker of the indirect pathway) mRNA induced by chronic L-Dopa treatment. Furthermore, MTEP prevents the L-Dopa-induced increase in the phosphorylation of the PKC/MEK/ERK1/2 signaling cascade.
Quantitative Data Summary
MTEP's potency and efficacy have been quantified in various preclinical models. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Receptor Binding and Potency
| Parameter | Value | Species | Notes | Reference |
| IC₅₀ | 5 nM | - | Potency for mGluR5 antagonism. | |
| Kᵢ | 16 nM | - | Binding affinity for mGluR5. |
Table 2: Preclinical Efficacy in Rodent Models of Parkinsonism
| Model | Dosing (MTEP) | Effect | Reference |
| Haloperidol-Induced Rigidity | 0.5 - 3 mg/kg (i.p.) | Dose-dependent decrease in muscle rigidity. | |
| Haloperidol-Induced Catalepsy | 3 - 5 mg/kg (i.p.) | Significant inhibition of catalepsy. | |
| 6-OHDA-Lesioned Rat (LID) | 5 mg/kg | Attenuates L-Dopa-induced abnormal involuntary movements. |
Table 3: Preclinical Efficacy in Non-Human Primate Models of Parkinsonism
| Model | Dosing (MTEP) | Effect | Reference |
| MPTP-Lesioned Monkey (LID) | 1.5 - 30 mg/kg | Dose-dependent reduction in dyskinesia scores while maintaining L-Dopa's antiparkinsonian effect. Significant effects at 10 and 30 mg/kg. | |
| MPTP-Lesioned Monkey (Neuroprotection) | Chronic Treatment | Significantly reduces toxicity to dopaminergic and noradrenergic neurons. |
Key Preclinical Findings
Antiparkinsonian Effects
In rodent models, MTEP demonstrates antiparkinsonian-like properties. Studies using the haloperidol-induced catalepsy and muscle rigidity models in rats, which mimic parkinsonian akinesia and rigidity respectively, show that MTEP can alleviate these motor deficits. Doses between 0.5 and 3 mg/kg were effective in reducing muscle rigidity, while slightly higher doses (3 and 5 mg/kg) were required to inhibit catalepsy, suggesting MTEP may be more effective against rigidity than akinesia.
Antidyskinetic Effects
A primary focus of MTEP research has been its potential to reduce L-Dopa-induced dyskinesia. In MPTP-lesioned monkeys, a gold-standard model for PD research, co-administration of MTEP with L-Dopa dose-dependently reduces dyskinesia scores. Crucially, this antidyskinetic effect is achieved without compromising the primary antiparkinsonian benefits of L-Dopa therapy. Similar antidyskinetic effects have been confirmed in 6-OHDA-lesioned rats.
Neuroprotective Effects
Beyond symptomatic relief, mGluR5 antagonists have shown potential for disease modification. Chronic administration of MTEP in MPTP-treated monkeys demonstrated a significant neuroprotective effect, reducing the loss of both dopaminergic neurons in the substantia nigra and noradrenergic cells in the locus coeruleus. This suggests that targeting mGluR5 may help slow the progression of the underlying neurodegeneration in Parkinson's disease.
Experimental Protocols
This section provides a detailed methodology for key experiments cited in the literature, enabling researchers to understand and potentially replicate the findings.
Haloperidol-Induced Rigidity and Catalepsy in Rats
-
Objective: To assess the antiparkinsonian (specifically anti-rigidity and anti-akinesia) effects of MTEP.
-
Animal Model: Male Wistar rats.
-
Procedure:
-
Induction: Parkinsonian symptoms are induced by administration of haloperidol (0.5 mg/kg for catalepsy, 1 mg/kg for rigidity).
-
Drug Administration: this compound is dissolved in saline and administered intraperitoneally (i.p.) at various doses (e.g., 0.5, 1, 3, 5 mg/kg) 60 minutes before testing.
-
Catalepsy Assessment: The "bar test" is used. The rat's forepaws are placed on a horizontal bar, and the time until the rat removes both paws is measured.
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Rigidity Assessment: Muscle rigidity is measured by assessing the resistance of a hind limb to passive flexion and extension at the ankle joint. Electromyographic (EMG) activity in the gastrocnemius and tibialis anterior muscles can also be recorded as a quantitative measure.
-
-
Data Analysis: Comparison of catalepsy duration and muscle resistance/EMG activity between vehicle-treated and MTEP-treated groups.
MPTP-Lesioned Monkey Model of LID
-
Objective: To evaluate the antidyskinetic efficacy of MTEP in a primate model that closely resembles human PD and its treatment complications.
-
Animal Model: Macaca fascicularis monkeys.
-
Procedure:
-
Lesioning: Monkeys are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce a parkinsonian state.
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LID Priming: Animals are treated chronically with L-Dopa until stable and reproducible dyskinesias are established.
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Drug Administration: A dose-response study is conducted. MTEP (e.g., 1.5, 3, 10, 30 mg/kg) or vehicle is administered 30 minutes prior to the L-Dopa dose.
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Behavioral Scoring:
-
Parkinsonian Score: Monkeys are scored on a standardized parkinsonian disability scale, assessing factors like tremor, posture, and akinesia.
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Dyskinesia Score: The severity of dyskinesia is rated by a trained observer blind to the treatment condition, typically on an hourly basis.
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Locomotion: Activity can be quantified using automated activity monitors.
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-
-
Data Analysis: Within-subject comparison of parkinsonian and dyskinesia scores across different MTEP doses versus vehicle control.
Conclusion and Future Directions
This compound has demonstrated significant promise in a range of preclinical models of Parkinson's disease. Its ability to reduce parkinsonian motor signs, potently alleviate L-Dopa-induced dyskinesia without compromising L-Dopa's efficacy, and exert neuroprotective effects positions the mGluR5 receptor as a valuable non-dopaminergic target for PD therapy. The detailed protocols and quantitative data presented here serve as a resource for researchers aiming to build upon these foundational studies.
While MTEP itself has not advanced into major clinical trials for PD, the robust preclinical evidence supports the continued development of next-generation mGluR5 antagonists. Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds for human use and exploring their potential in combination therapies to provide both symptomatic relief and disease modification for individuals with Parkinson's disease.
References
- 1. Effect of the metabotropic glutamate receptor type 5 antagonists MPEP and MTEP in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTEP, a new selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), produces antiparkinsonian-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Anxiolytic-Like Effects of MTEP Hydrochloride in vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the anxiolytic-like properties of 3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride (MTEP HCl), a potent and highly selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The glutamatergic system, particularly mGluR5, is critically involved in synaptic plasticity and the modulation of neuronal excitability, making it a key target for therapeutic intervention in anxiety and stress-related disorders.[1][2] MTEP's ability to antagonize mGluR5 signaling has been extensively investigated in various preclinical models, revealing a consistent profile of anxiety reduction. This document synthesizes the quantitative data from these studies, details the experimental protocols used, and illustrates the core signaling pathways and experimental workflows.
Core Mechanism of Action: mGluR5 Antagonism
MTEP exerts its effects by binding to an allosteric site on the mGluR5, which prevents the receptor from being activated by its endogenous ligand, glutamate.[3] The mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation, primarily signals through the Gq alpha subunit. This initiates a cascade involving phospholipase C (PLC) activation, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This signaling pathway is implicated in modulating neuronal excitability and synaptic plasticity, processes that are often dysregulated in anxiety disorders.[1] By blocking this cascade, MTEP effectively dampens excessive glutamatergic neurotransmission in brain regions associated with fear and anxiety, such as the amygdala and hippocampus.
Quantitative Data from in vivo Anxiety Models
The anxiolytic-like effects of MTEP have been quantified across several standard preclinical models. The following tables summarize the key findings.
Table 1: Elevated Plus-Maze (EPM) Test
The EPM test assesses anxiety by measuring the rodent's willingness to explore the open, elevated arms of a maze versus the enclosed, safe arms. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.
| Species | MTEP Dose | Effect on Open Arm Exploration | Locomotor Activity | Reference |
| Rat | 5.0 µg/µl (intra-septal) | Significant increase in open arm exploration (P<0.05) | No significant effect | |
| Rat | 10.0 µg/µl (intra-septal) | Significant increase in open arm exploration (P<0.05) | No significant effect | |
| Rat | 0.3 - 3.0 mg/kg (i.p.) | Induced anxiolytic-like effects | No effect on locomotor activity | |
| Rat | 3 - 10 mg/kg (i.p.) | Produced anxiolytic-like effects comparable to chlordiazepoxide | Reduced at higher doses | |
| Rat | Up to 5 mg/kg (i.p.) | No significant anxiolytic-like effects observed in this study | Not specified |
Table 2: Conflict-Based Anxiety Tests
Conflict tests create a motivational conflict where a drive (e.g., thirst) is pitted against an aversive stimulus (e.g., mild electric shock). Anxiolytic compounds typically increase the rate of punished responding.
| Test Model | Species | MTEP Dose | Effect on Punished Responding | Reference |
| Conflict Drinking Test | Rat | 0.3 - 3.0 mg/kg (i.p.) | Induced anxiolytic-like effects (single & repeated admin) | |
| Vogel Conflict Test | Rat | 3 - 10 mg/kg (i.p.) | Increased punished licking, similar to chlordiazepoxide | |
| Geller-Seifter Conflict | Rat | 3 mg/kg (i.p.) | Facilitated punished responding | |
| Four-Plate Test | Mouse | 20 mg/kg (i.p.) | Exerted anxiolytic activity |
Table 3: Fear Conditioning Tests
Fear conditioning models assess anxiety by measuring fear responses (typically freezing) to a neutral cue or context previously associated with an aversive stimulus. MTEP has been shown to interfere with the acquisition and expression of conditioned fear.
| Test Model | Species | MTEP Dose | Effect on Freezing Behavior | Reference |
| Auditory Fear Conditioning | Mouse | 30 mg/kg (i.p.) (pre-conditioning) | Significantly attenuated cue-elicited freezing (P<0.05) | |
| Contextual Fear Conditioning | Rat | 1.25 & 2.5 mg/kg (i.p.) | Attenuated freezing response | |
| Fear Potentiated Startle | Rat | 2.5 & 5 mg/kg (i.p.) | Significantly inhibited fear potentiated startle | |
| Contextual Fear Extinction | Mouse | 5 mg/kg (i.p.) (pre-recall) | Did not alter fear expression at recall |
Detailed Experimental Protocols
Reproducibility in preclinical research hinges on detailed and standardized protocols. Below are methodologies for the key experiments cited.
Typical Experimental Workflow
A generalized workflow for assessing a novel compound like MTEP in a behavioral anxiety model is depicted below. This process ensures that observed effects are due to the compound and not confounding variables.
Elevated Plus-Maze (EPM)
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 12 cm wide) arranged in a plus shape, elevated 50 cm above the floor. Two opposite arms are enclosed by high walls (e.g., 50 cm), while the other two are open. The junction of the arms forms a central square (e.g., 12 x 12 cm).
-
Procedure: A single animal is placed on the central platform facing an open arm. Behavior is recorded for a 5-minute session, typically by a video tracking system. The maze is cleaned thoroughly between trials to eliminate olfactory cues.
-
Key Parameters:
-
% Time in Open Arms: (Time in open arms / Total time) x 100. This is the primary measure of anxiety; an increase suggests an anxiolytic effect.
-
Number of Open Arm Entries: A secondary measure of anxiety and exploration.
-
Number of Closed Arm Entries: Often used as a measure of general locomotor activity to rule out sedative or hyperactive effects of the drug.
-
Light-Dark Box Test
-
Apparatus: A rectangular box divided into two compartments: a small, dark, covered compartment (approx. 1/3 of the box) and a larger, brightly illuminated open compartment (approx. 2/3 of the box). The compartments are connected by a small opening (e.g., 7.5 x 7.5 cm) at the floor level.
-
Procedure: The animal is typically placed in the center of the light compartment and allowed to explore freely for a set period (e.g., 5-10 minutes). The natural tendency of rodents is to spend more time in the dark area.
-
Key Parameters:
-
Time Spent in Light Compartment: The primary index of anxiolysis. Anxiolytic drugs increase the time spent in the aversive light area.
-
Number of Transitions: The number of times the animal moves between the two compartments, serving as a measure of exploratory activity.
-
Latency to Enter Dark Compartment: The time it takes for the animal to first move from the light to the dark side.
-
Auditory Fear Conditioning
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock, a speaker to deliver an auditory cue (conditioned stimulus, CS), and a video camera to record behavior.
-
Procedure:
-
Conditioning Phase: The animal is placed in the chamber and, after a baseline period, is presented with several pairings of the CS (e.g., a tone) and a brief, mild footshock (unconditioned stimulus, US). This creates an association between the tone and the shock.
-
Contextual Test: Approximately 24 hours later, the animal is returned to the same chamber (without any tones or shocks) and its freezing behavior is measured. This tests the fear associated with the environment itself.
-
Cued Test: The animal is placed in a novel context (different chamber) and, after a baseline period, is presented with the auditory CS (tone only). Freezing in response to the tone is measured.
-
-
Key Parameter:
-
% Freezing Time: Freezing (complete immobility except for respiration) is the primary fear response in rodents. The percentage of time spent freezing during the presentation of the cue or in the context is calculated. A reduction in freezing indicates an anxiolytic or fear-reducing effect.
-
References
- 1. The effect of the mGlu5 negative allosteric modulator MTEP and NMDA receptor partial agonist D-cycloserine on Pavlovian conditioned fear - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of metabotropic glutamate receptor 5 in the pathogenesis of mood disorders and addiction: combining preclinical evidence with human Positron Emission Tomography (PET) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Antidepressant Effects of MTEP Hydrochloride in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant-like effects of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine hydrochloride (MTEP), a potent and highly selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). The following sections detail the quantitative data from key animal models, comprehensive experimental protocols, and the underlying signaling pathways implicated in MTEP's mechanism of action.
Quantitative Data Summary
The antidepressant-like properties of MTEP have been evaluated in various rodent models of depression. The data consistently demonstrate a reduction in depressive-like behaviors. The following tables summarize the key quantitative findings from the forced swim test (FST) and the tail suspension test (TST).
Table 1: Effect of MTEP on Immobility Time in the Mouse Tail Suspension Test (TST)
| Species/Strain | Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Percent Change vs. Vehicle | Reference |
| C57BL/6J Mice | Vehicle | - | Baseline | - | [1][2] |
| MTEP | 0.3 | Decreased | Significant, Dose-dependent | [1][2] | |
| MTEP | 1.0 | Decreased | Significant, Dose-dependent | [1] | |
| MTEP | 3.0 | Decreased | Significant, Dose-dependent |
Note: While specific mean and SEM/SD values are not consistently reported across abstracts, the significant dose-dependent decrease is a robust finding.
Table 2: Effect of MTEP on Behavior in the Rat Forced Swim Test (FST)
| Species/Strain | Treatment Group | Dose (mg/kg, i.p.) | Effect on Immobility | Reference |
| Wistar Rats | Vehicle | - | Baseline | |
| MTEP | 1.0 | No significant effect | ||
| MTEP | 10.0 | No significant effect | ||
| Wistar Rats | MTEP + Ketamine (sub-effective dose) | 1.25 + 1.0 | Significant decrease |
Note: Interestingly, MTEP alone did not significantly alter immobility in the rat FST at the tested doses, but it demonstrated a synergistic antidepressant-like effect when combined with a sub-effective dose of ketamine.
Experimental Protocols
Detailed methodologies for the key behavioral assays used to evaluate the antidepressant-like effects of MTEP are provided below.
Forced Swim Test (FST)
The FST is a widely used rodent behavioral test for assessing antidepressant efficacy. It is based on the principle that an animal will cease escape-oriented behaviors when placed in a stressful, inescapable environment, and that this "behavioral despair" is reversed by antidepressant treatment.
Materials:
-
Cylindrical water tank (for mice: 20 cm diameter, 30 cm height; for rats: 20 cm diameter, 40-50 cm height)
-
Water (23-25°C)
-
Video recording equipment
-
Animal drying area with towels and a heat source
-
MTEP hydrochloride solution and vehicle control
Procedure:
-
Acclimation: Animals are brought to the testing room at least one hour before the experiment to acclimate.
-
Water Depth: The cylinder is filled with water to a depth that prevents the animal's tail or feet from touching the bottom (typically 15 cm for mice, 30 cm for rats).
-
Pre-Test Session (for rats): On day one, rats are placed in the water tank for a 15-minute pre-swim session. This initial exposure accentuates the immobility behavior during the test session.
-
Drug Administration: MTEP or vehicle is administered intraperitoneally (i.p.) at the designated time before the test session (e.g., 30-60 minutes).
-
Test Session: On day two (for rats) or the single test day (for mice), animals are placed in the water tank for a 5-6 minute session. The entire session is video recorded.
-
Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored, typically during the last 4 minutes of the test.
-
Post-Test Care: After the test, animals are removed from the water, gently dried, and kept in a warm environment before being returned to their home cage.
Tail Suspension Test (TST)
The TST is another common behavioral paradigm for screening potential antidepressant compounds in mice. It is based on the observation that mice subjected to the inescapable stress of being suspended by their tails will develop an immobile posture.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment
-
This compound solution and vehicle control
Procedure:
-
Acclimation: Mice are brought to the testing room at least one hour prior to the test.
-
Tail Taping: A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.
-
Drug Administration: MTEP or vehicle is administered i.p. at the specified time before the test.
-
Suspension: The mouse is suspended by its tail from the horizontal bar using the adhesive tape. The body of the mouse should be high enough that it cannot reach any surfaces.
-
Test Duration: The test is typically conducted for a 6-minute period and is video recorded.
-
Behavioral Scoring: The total time the mouse remains immobile is measured during the test period, often excluding the first 2 minutes.
-
Post-Test: After the test, the mouse is gently removed from the apparatus, the tape is carefully removed, and the mouse is returned to its home cage.
Novelty-Suppressed Feeding Test (NSFT)
The NSFT is used to assess anxiety- and depression-related behaviors. It is based on the conflict between the drive to eat and the fear of a novel, brightly lit environment. Chronic, but not acute, antidepressant treatment is known to decrease the latency to feed in this test.
Materials:
-
Open-field arena (e.g., 50 x 50 cm)
-
A single food pellet (palatable to the animal)
-
White noise machine or quiet testing room
-
Bright, even illumination of the arena
-
Video recording equipment
-
This compound solution and vehicle control
Procedure:
-
Food Deprivation: Animals are food-deprived for 24 hours prior to the test to increase their motivation to eat. Water is available ad libitum.
-
Acclimation: Animals are brought to the testing room to acclimate for at least one hour.
-
Drug Administration: MTEP or vehicle is administered according to the study design (acutely or chronically).
-
Test Setup: A single food pellet is placed on a small piece of white paper in the center of the brightly lit open-field arena.
-
Test Initiation: The animal is placed in a corner of the arena.
-
Behavioral Measurement: The latency to begin eating (defined as the animal biting the pellet with its forepaws on the food) is recorded. The test is typically run for a maximum of 5-10 minutes.
-
Home Cage Food Consumption: Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a set period (e.g., 5 minutes) is measured to control for appetite effects.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for MTEP's antidepressant effects and the workflows of the key experimental models.
Caption: Proposed signaling pathway for the antidepressant effects of MTEP.
Caption: Experimental workflow for the Forced Swim Test (FST).
Caption: Experimental workflow for the Tail Suspension Test (TST).
Caption: Generalized workflow for the Chronic Unpredictable Stress (CUS) model.
Discussion of Mechanism of Action
MTEP exerts its antidepressant-like effects primarily through the selective antagonism of mGluR5. These receptors are Gq/11 protein-coupled and are predominantly located postsynaptically, where they modulate glutamatergic neurotransmission. The downstream signaling cascade initiated by mGluR5 activation involves the activation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium, while DAG activates protein kinase C (PKC).
By antagonizing mGluR5, MTEP is thought to dampen excessive glutamatergic signaling, a state implicated in the pathophysiology of depression. The precise downstream consequences of MTEP's action are multifaceted and appear to involve interactions with other key systems in the brain:
-
Modulation of NMDA Receptor Function: There is a functional interplay between mGluR5 and N-methyl-D-aspartate (NMDA) receptors. MTEP's antidepressant-like effects may be partially mediated by its influence on NMDA receptor signaling.
-
Interaction with the Serotonergic System: Evidence suggests that the antidepressant-like effects of MTEP in the TST are dependent on the serotonergic system. For instance, co-administration of a sub-effective dose of MTEP with a sub-effective dose of the selective serotonin reuptake inhibitor (SSRI) citalopram produces a significant antidepressant-like effect.
-
mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of synaptic plasticity, has been implicated in the action of rapid-acting antidepressants like ketamine. While mGluR5 signaling can influence mTOR, the direct involvement of mTOR activation in the rapid antidepressant effects of MTEP is still a subject of debate.
-
Neuroinflammation and Glial Function: MTEP has been shown to have protective effects in models of astroglial degeneration, suggesting that its antidepressant potential may also be linked to the modulation of neuroinflammatory processes and the support of glial cell function.
References
The Neuroprotective Potential of MTEP Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine hydrochloride (MTEP hydrochloride) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] Emerging evidence from a range of preclinical studies highlights its significant neuroprotective properties across various models of neurological disorders, including epilepsy, stroke, and Parkinson's disease.[4][5] This technical guide provides a comprehensive overview of the current state of research on this compound's neuroprotective potential, with a focus on its mechanism of action, key experimental findings, and detailed methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in the pathophysiology of numerous neurodegenerative diseases. Metabotropic glutamate receptors (mGluRs), particularly mGluR5, play a crucial role in modulating synaptic plasticity and neuronal excitability. This compound has emerged as a highly selective tool for investigating the therapeutic potential of mGluR5 antagonism. It exhibits a high affinity for mGluR5 with an IC50 of 5 nM and a Ki of 16 nM in in vitro Ca2+-flux assays. This guide delves into the preclinical data supporting the neuroprotective effects of this compound.
Mechanism of Action
This compound exerts its neuroprotective effects primarily through the negative allosteric modulation of mGluR5. Canonically, mGluR5 is coupled to Gq/G11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a process that, when overactivated, can lead to excitotoxicity and neuronal cell death. By antagonizing mGluR5, this compound mitigates this cascade.
Interestingly, some studies suggest that at high concentrations, MTEP, similar to its predecessor MPEP, may also exert neuroprotective effects through off-target mechanisms, including direct inhibition of NMDA receptors in rat cortical neurons. However, in mouse cortical neurons, this direct interaction with NMDA receptors was not observed, suggesting species-specific differences.
Another proposed mechanism for MTEP's neuroprotective action is the modulation of astrocytic functions. In a rat model of epilepsy, MTEP treatment was found to increase the expression of the excitatory amino acid transporter 2 (EAAT2), which may enhance glutamate clearance and prevent excitotoxicity.
Preclinical Evidence of Neuroprotection
This compound has demonstrated neuroprotective efficacy in a variety of in vitro and in vivo models of neurological disorders.
Excitotoxicity and Epilepsy
In models of excitotoxicity, MTEP has shown protective effects against neuronal damage. In a kainate-induced excitotoxicity model in rats, both intrahippocampal and intraperitoneal administration of MTEP prevented neuronal damage, even when administered 1-6 hours after the initial insult. This was associated with a significant reduction in kainate-induced glutamate release. In primary neuronal cultures, MTEP attenuated kainate-induced lactate dehydrogenase (LDH) release and prevented the increase in caspase-3 activity, indicating anti-apoptotic effects.
In the lithium-pilocarpine rat model of epilepsy, MTEP treatment during the latent phase completely prevented neuronal loss and partially attenuated astrogliosis in the hippocampus.
Stroke
In rodent models of focal ischemia, treatment with MTEP initiated 2 or 10 days after the stroke restored lost sensorimotor functions. This functional recovery was not associated with a reduction in infarct size, suggesting that MTEP promotes neural repair and reorganization. MTEP treatment also prevented disruptions in brain-wide resting-state functional connectivity.
Parkinson's Disease
In rat models of Parkinson's disease, MTEP has shown potential antiparkinsonian-like effects. It was found to decrease haloperidol-induced muscle rigidity and catalepsy. In a primate model (MPTP-lesioned monkeys), MTEP, when co-administered with L-Dopa, dose-dependently reduced L-Dopa-induced dyskinesias while maintaining its antiparkinsonian efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data from various preclinical studies on this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 5 nM | Ca2+-flux assay | |
| Ki | 16 nM | Ca2+-flux assay | |
| Inhibition of CHPG-mediated IP hydrolysis | Significant at ≥ 0.02 μM | Rat cortical neurons | |
| Neuroprotection against NMDA-induced toxicity | Slight effect at 200 μM | Rat cortical neurons | |
| Neuroprotection against NMDA-induced toxicity | Slight effect at 100 μM | Mouse cortical neurons |
Table 2: In Vivo Neuroprotective Dosing of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Kainate-induced excitotoxicity (Rat) | 1, 5, or 10 nmol/1 μl (intrahippocampal) | Neuroprotection | |
| Kainate-induced excitotoxicity (Rat) | 1 mg/kg, i.p., daily for 7 days | Neuroprotection | |
| Lithium-pilocarpine model of epilepsy (Rat) | 1 mg/kg, i.p., daily for 5 days | Prevented neuronal loss, attenuated astrogliosis | |
| Stroke (Rodent) | Treatment for 12 days, starting 2 or 10 days post-stroke | Restored sensorimotor function | |
| Haloperidol-induced rigidity (Rat) | 0.5 - 3 mg/kg, i.p. | Decreased muscle rigidity | |
| Haloperidol-induced catalepsy (Rat) | 3 and 5 mg/kg, i.p. | Inhibited catalepsy | |
| L-Dopa-induced dyskinesia (MPTP Monkey) | 10 and 30 mg/kg with L-Dopa | Significantly reduced dyskinesia |
Detailed Experimental Protocols
In Vitro Excitotoxicity Assay
-
Cell Culture: Primary cortical neuronal cultures are prepared from rat or mouse embryos.
-
Induction of Excitotoxicity: Neurons are exposed to glutamate or N-methyl-D-aspartate (NMDA) to induce cell death.
-
MTEP Treatment: this compound is added to the culture medium at various concentrations prior to or concurrently with the excitotoxic insult.
-
Assessment of Neuroprotection: Cell viability is assessed using methods such as the lactate dehydrogenase (LDH) release assay or the calcein AM assay. The LDH assay measures the release of LDH from damaged cells, while the calcein AM assay identifies viable cells.
In Vivo Kainate-Induced Excitotoxicity Model
-
Animal Model: Adult male rats are used.
-
Induction of Excitotoxicity: Kainic acid is unilaterally injected into the CA1 region of the hippocampus to induce neuronal injury.
-
MTEP Administration: MTEP is administered either directly into the hippocampus or via intraperitoneal injection at various time points before or after the kainic acid injection.
-
Histological Analysis: Seven days after treatment, the brains are processed for histological analysis to quantify the number of surviving neurons in the hippocampus using stereological methods.
Lithium-Pilocarpine Model of Epilepsy
-
Animal Model: Adult male rats are used.
-
Induction of Status Epilepticus: Rats are pre-treated with lithium chloride, followed by injections of pilocarpine to induce status epilepticus. Seizures are terminated with diazepam.
-
MTEP Treatment: MTEP is administered intraperitoneally once daily for five consecutive days during the latent phase following status epilepticus.
-
Outcome Measures: Two months after the initial insult, neuronal loss and astrogliosis in the hippocampus are assessed using Nissl staining and immunohistochemistry for glial fibrillary acidic protein (GFAP), respectively.
Stroke Model (Photothrombotic Stroke)
-
Animal Model: Mice are used.
-
Induction of Stroke: A photothrombotic stroke is induced in the sensorimotor cortex.
-
MTEP Treatment: MTEP is administered for a period of 12 days, with treatment starting either 2 or 10 days after the stroke.
-
Functional Assessment: Sensorimotor function is assessed using behavioral tests such as the cylinder test for paw preference (PP).
-
Infarct Size Measurement: Infarct volume is quantified from brain sections.
-
Functional Connectivity Analysis: Resting-state functional connectivity is assessed using optical intrinsic signal imaging.
MPTP Model of Parkinson's Disease
-
Animal Model: Macaca fascicularis monkeys are used. The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is used to induce a parkinsonian state.
-
L-Dopa Treatment: Monkeys are treated with L-Dopa to induce dyskinesias.
-
MTEP Administration: MTEP is administered prior to L-Dopa treatment at various doses.
-
Behavioral Assessment: Parkinsonian scores, locomotion, and dyskinesia scores are evaluated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's neuroprotective effects.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Inhibiting metabotropic glutamate receptor 5 after stroke restores brain function and connectivity - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of MTEP Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of MTEP hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document details its binding affinity, functional antagonism, and selectivity profile, supported by comprehensive experimental protocols and data presented in a clear, comparative format.
Introduction to this compound
This compound, with the chemical name 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine hydrochloride, is a widely utilized research tool for investigating the physiological and pathological roles of mGluR5. As a non-competitive antagonist, MTEP binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric glutamate binding site.[1] This mode of action allows for the modulation of the receptor's response to the endogenous ligand, glutamate, thereby inhibiting downstream signaling pathways.[1] The mGluR5 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in various neurological and psychiatric disorders, making it a significant target for drug discovery.
Binding Affinity and Selectivity
The binding affinity of this compound for the mGluR5 receptor has been extensively characterized through radioligand binding assays. These assays typically utilize radiolabeled ligands that bind to the same allosteric site as MTEP, such as [³H]MPEP or [³H]methoxy-PEPy.[2][3] The affinity is commonly expressed as the inhibitor constant (Ki), with lower values indicating a higher binding affinity.
Table 1: Binding Affinity of this compound at mGluR5
| Radioligand | Preparation | Ki (nM) | Reference |
| [³H]MPEP | Rat brain membranes | < 10 | [3] |
| [³H]methoxy-PEPy | HEK293 cells expressing rat mGluR5 | 16 |
MTEP exhibits high selectivity for mGluR5 over other mGluR subtypes and a wide range of other receptors and ion channels. This selectivity is a crucial attribute, minimizing off-target effects and ensuring that observed pharmacological responses are attributable to the modulation of mGluR5.
Table 2: Selectivity Profile of this compound
| Receptor/Ion Channel | Binding Affinity (Ki or IC50 in nM) | Reference |
| mGluR1 | >10,000 | |
| mGluR2 | >10,000 | |
| mGluR3 | >10,000 | |
| mGluR4 | >10,000 | |
| mGluR6 | >10,000 | |
| mGluR7 | >10,000 | |
| mGluR8 | >10,000 | |
| NMDA (NR1/NR2B) | >10,000 | |
| Adenosine A1 | >10,000 | |
| Dopamine D2 | >10,000 | |
| Histamine H1 | >10,000 | |
| 5-HT2A | >10,000 |
Functional Antagonism
The functional antagonist activity of this compound is primarily assessed through assays that measure the inhibition of mGluR5-mediated downstream signaling. The most common assays are the calcium flux assay and the phosphoinositide (PI) hydrolysis assay.
Calcium Flux Assay
Activation of mGluR5, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium. Calcium flux assays measure the ability of MTEP to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist (e.g., DHPG). The potency of this inhibition is expressed as the half-maximal inhibitory concentration (IC50).
Table 3: Functional Potency of this compound in Calcium Flux Assays
| Cell Line | Agonist | IC50 (nM) | Reference |
| Rat cortical astrocytes | DHPG | ~10,000 (used at 10 µM to fully antagonize) | |
| CHO cells expressing mGluR5a | Glutamate | Not specified, used as an antagonist |
Phosphoinositide (PI) Hydrolysis Assay
The activation of PLC by mGluR5 also leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). PI hydrolysis assays quantify the accumulation of IP3, and MTEP's ability to block this agonist-induced accumulation is a measure of its functional antagonism.
Table 4: Functional Potency of this compound in PI Hydrolysis Assays
| Cell/Tissue Preparation | Agonist | IC50 (nM) | Reference |
| Cultured rat cortical neuronal cells | CHPG | Significant inhibition at 20 nM |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the Ki of this compound for the mGluR5 receptor using a radiolabeled competitor.
Materials:
-
Membrane preparation from cells or tissues expressing mGluR5 (e.g., HEK293-mGluR5 cells or rat cortical tissue).
-
Radioligand (e.g., [³H]MPEP or [³H]methoxy-PEPy).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Unlabeled competitor for non-specific binding determination (e.g., high concentration of MPEP).
-
Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, membrane preparation, and the radioligand at a concentration close to its Kd.
-
For total binding wells, add vehicle. For non-specific binding wells, add a saturating concentration of the unlabeled competitor. For competition wells, add the different concentrations of this compound.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value by non-linear regression of the competition curve and then determine the Ki value using the Cheng-Prusoff equation.
Radioligand Binding Assay Workflow
Calcium Flux Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to mGluR5 activation and its inhibition by this compound.
Materials:
-
Cells stably expressing mGluR5 (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
mGluR5 agonist (e.g., DHPG or glutamate).
-
This compound stock solution.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Plate the mGluR5-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.
-
Measure the baseline fluorescence using the plate reader.
-
Inject the mGluR5 agonist and immediately begin recording the fluorescence intensity over time.
-
Calculate the antagonist effect of MTEP by measuring the reduction in the agonist-induced fluorescence peak.
-
Determine the IC50 value by plotting the percentage of inhibition against the MTEP concentration.
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol provides a general framework for assessing the effect of this compound on neuronal activity using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary neuronal cultures or acute brain slices.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
-
This compound stock solution.
Procedure:
-
Prepare the neuronal culture or brain slice for recording in the recording chamber perfused with aCSF.
-
Obtain a whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (e.g., excitatory postsynaptic currents, EPSCs) or membrane potential.
-
Bath-apply a known concentration of this compound to the recording chamber.
-
Record the changes in synaptic activity or membrane potential in the presence of MTEP.
-
To study the effect on agonist-induced currents, co-apply an mGluR5 agonist with and without MTEP.
-
Analyze the data to determine the effect of MTEP on neuronal excitability and synaptic transmission.
Signaling Pathways
MTEP, as a negative allosteric modulator of mGluR5, inhibits the canonical Gq-mediated signaling pathway. Activation of mGluR5 by glutamate leads to the activation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). MTEP prevents these downstream events by reducing the efficacy of glutamate at the receptor.
mGluR5 Signaling Pathway and MTEP Inhibition
Conclusion
This compound is a highly potent, selective, and non-competitive negative allosteric modulator of the mGluR5 receptor. Its well-characterized in vitro profile, including high binding affinity and specific functional antagonism, makes it an invaluable tool for dissecting the complex roles of mGluR5 in health and disease. The experimental protocols provided in this guide offer a foundation for the continued investigation of mGluR5 pharmacology and the development of novel therapeutics targeting this important receptor.
References
MTEP Hydrochloride: A Technical Guide to its Binding Affinity and Potency at the mGluR5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity and IC50 of MTEP hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This document is intended to serve as a core resource for researchers and professionals in the fields of neuroscience and drug development.
Core Data Summary
This compound is widely recognized for its high affinity and potency at the mGluR5 receptor. The following tables summarize the key quantitative data reported in the scientific literature.
| Parameter | Value | Assay Type | Receptor Source | Reference |
| IC50 | 5 nM | Ca2+-flux assay | Recombinant | [1][2][3][4][5] |
| Ki | 16 nM | Radioligand Binding | Recombinant | |
| Selectivity | High | Various Assays | High selectivity for mGluR5 over other mGluRs | |
| Mechanism of Action | Non-competitive NAM | Functional Assays | - |
Table 1: Quantitative Potency and Affinity of this compound for mGluR5.
Signaling Pathways and Experimental Workflows
To understand the context of these values, it is crucial to visualize the signaling pathway of mGluR5 and the experimental workflows used to determine binding affinity and functional potency.
Caption: Canonical mGluR5 signaling pathway.
Caption: Experimental workflows for Ki and IC50 determination.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited.
Radioligand Binding Assay for Ki Determination
This protocol describes a competition binding assay to determine the inhibitory constant (Ki) of this compound for the mGluR5 receptor.
1. Materials:
-
Membrane Preparation: Membranes from cells (e.g., HEK293) or tissues (e.g., rat brain cortex) expressing mGluR5.
-
Radioligand: A specific mGluR5 radioligand such as [3H]MPEP or [3H]methoxy-PEPy.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled mGluR5 antagonist (e.g., 10 µM MPEP).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter and Cocktail.
2. Membrane Preparation:
-
Homogenize the cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay).
3. Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at or near its Kd).
-
Increasing concentrations of this compound (for the competition curve).
-
For total binding wells, add vehicle instead of MTEP.
-
For non-specific binding wells, add a high concentration of the non-labeled antagonist.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the MTEP concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of MTEP that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Ca2+-Flux Assay for IC50 Determination
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium concentration induced by an mGluR5 agonist.
1. Materials:
-
Cell Line: A cell line stably expressing the mGluR5 receptor (e.g., HEK293-mGluR5).
-
Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Indo-1 AM.
-
Test Compound: this compound.
-
Agonist: A selective mGluR5 agonist such as (S)-3,5-DHPG or CHPG.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with a probenecid solution to prevent dye leakage.
-
Fluorescence Plate Reader: An instrument capable of measuring fluorescence changes over time (e.g., FLIPR or a plate-based fluorometer).
2. Assay Procedure:
-
Cell Plating: Plate the mGluR5-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow the cells to take up the dye.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a short period.
-
Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject the mGluR5 agonist into the wells to stimulate the receptor.
-
Immediately begin recording the fluorescence intensity over time. The binding of calcium to the indicator dye results in an increase in fluorescence.
-
3. Data Analysis:
-
For each well, determine the magnitude of the calcium response (e.g., peak fluorescence intensity or the area under the curve).
-
Normalize the responses to the control wells (agonist only).
-
Plot the normalized response against the logarithm of the MTEP concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of MTEP that produces 50% inhibition of the agonist-induced calcium response.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Pharmacology, Signaling and Therapeutic Potential of Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
Methodological & Application
MTEP Hydrochloride In Vivo Experimental Protocols: Application Notes for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] As a negative allosteric modulator, MTEP binds to a site distinct from the glutamate binding site, inhibiting receptor function.[3] mGluR5 is a Group I metabotropic glutamate receptor that, upon activation, stimulates the phosphatidylinositol signaling pathway.[4] Given the receptor's significant role in synaptic plasticity, learning, and memory, and its implication in various neurological and psychiatric disorders, MTEP has become an invaluable tool in neuroscience research.[3] It has demonstrated neuroprotective, antidepressant-like, anxiolytic-like, and anti-addictive properties in a range of preclinical models.
These application notes provide a comprehensive overview of in vivo experimental protocols for MTEP hydrochloride, designed to guide researchers in pharmacology and drug development.
Data Presentation: Efficacious Doses of MTEP in Rodent Models
The following table summarizes effective dose ranges of this compound administered intraperitoneally (i.p.) in various behavioral and disease models in rats and mice.
| Animal Model | Species | Dose (mg/kg, i.p.) | Observed Effect | Reference |
| Anxiety | ||||
| Elevated Plus-Maze | Rat | 0.3 - 3.0 | Anxiolytic-like effects | |
| Conflict Drinking Test (Vogel Test) | Rat | 0.3 - 3.0 | Anxiolytic-like effects | |
| Four-Plate Test | Mouse | 20 | Anxiolytic activity | |
| Depression | ||||
| Tail Suspension Test | Mouse (C57BL/6J) | 0.3 - 3.0 | Dose-dependent decrease in immobility time | |
| Olfactory Bulbectomy | Rat | 1.0 (repeated) | Attenuation of hyperactivity | |
| Neurological Disorders | ||||
| Haloperidol-Induced Catalepsy | Rat | 3.0 - 5.0 | Inhibition of catalepsy | |
| Haloperidol-Induced Muscle Rigidity | Rat | 0.5 - 3.0 | Decrease in muscle rigidity | |
| Kainate-Induced Excitotoxicity | Rat | 1.0 (daily for 7 days) | Neuroprotective effect | |
| Lithium-Pilocarpine Model of Epilepsy | Rat | 1.0 (daily for 5 days) | Prevented neuronal loss | |
| Pain | ||||
| Formalin Test | Mouse | Not specified | Reduction of hyperalgesia | |
| Spinal Nerve Ligation | Rat | Not specified | Reduction of mechanical allodynia | |
| Learning and Memory | ||||
| Pavlovian Conditioned Fear | Mouse (C57BL/6J) | 10 - 30 | Impaired acquisition of auditory and contextual fear |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of MTEP and a general experimental workflow for in vivo studies.
Caption: Mechanism of MTEP as a negative allosteric modulator of the mGluR5 signaling pathway.
Caption: General experimental workflow for in vivo studies with this compound.
Experimental Protocols
This compound Solution Preparation
This compound is typically administered via intraperitoneal (i.p.) injection. Due to its limited solubility in aqueous solutions, a vehicle is required.
-
Vehicle: A common vehicle is sterile physiological saline (0.9% NaCl) containing a solubilizing agent. One option is 3% (w/v) Dimethyl Sulfoxide (DMSO) and sterile physiological saline. Another option is a mixture of 10% Tween 80 in sterile saline.
-
Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
If using DMSO, first dissolve the MTEP in the appropriate volume of DMSO.
-
Gradually add sterile saline to the desired final concentration while vortexing to ensure complete dissolution.
-
The final injection volume for mice is typically 10 ml/kg.
-
-
Control Group: A vehicle-only control group must be included in all experiments to ensure that the vehicle itself does not have an effect on the measured outcomes.
Protocol for Antidepressant-Like Activity: Tail Suspension Test (TST) in Mice
This test is based on the principle that mice subjected to the inescapable stress of being suspended by their tails will develop an immobile posture. Antidepressant treatments can reduce the duration of this immobility.
-
Animals: Male C57BL/6J mice are commonly used.
-
Procedure:
-
Administer MTEP (0.3-3 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Individually suspend each mouse by its tail using adhesive tape, placed approximately 1 cm from the tip of the tail. The mouse should be suspended from a hook so that it cannot touch any surfaces.
-
The test duration is typically 6 minutes.
-
Record the total time the mouse remains immobile during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for minor limb movements necessary for respiration.
-
-
Data Analysis: Compare the immobility time between the MTEP-treated groups and the vehicle-control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant decrease in immobility time suggests an antidepressant-like effect.
Protocol for Anxiolytic-Like Activity: Elevated Plus-Maze (EPM) in Rats
The EPM is a widely used test to assess anxiety-like behavior in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.
-
Animals: Male Wistar rats are often used.
-
Procedure:
-
Administer MTEP (0.3-3.0 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms using a video tracking system.
-
-
Data Analysis: Calculate the percentage of open arm entries ( (Open Arm Entries / Total Arm Entries) x 100) and the percentage of time spent in the open arms ( (Time in Open Arms / Total Time in Arms) x 100). Compare these parameters between MTEP-treated and vehicle-control groups. An increase in these measures indicates an anxiolytic-like effect. It is also important to analyze total arm entries as a measure of locomotor activity to rule out confounding effects.
Protocol for Neuroprotective Effects: Kainate-Induced Excitotoxicity in Rats
This model assesses the ability of a compound to protect neurons from damage induced by an excitotoxic agent like kainic acid (KA).
-
Animals: Male Wistar rats.
-
Procedure:
-
Under anesthesia, perform a stereotaxic unilateral injection of kainic acid (e.g., 2.5 nmol/1 µl) into the CA1 region of the hippocampus to induce neuronal injury.
-
Administer MTEP (e.g., 1 mg/kg, i.p.) or vehicle. A delayed treatment paradigm can be used, with the first injection given 1 hour after the KA lesion, followed by daily injections for 7 days.
-
After the treatment period (e.g., 7 days post-lesion), perfuse the animals and collect the brains for histological analysis.
-
Use stereological methods to quantify the number of surviving neurons in the CA1 region of the hippocampus.
-
-
Data Analysis: Compare the number of neurons in the lesioned hippocampus between the MTEP-treated and vehicle-treated groups. A significantly higher number of surviving neurons in the MTEP group indicates a neuroprotective effect.
Conclusion
This compound is a critical pharmacological tool for investigating the role of the mGluR5 receptor in the central nervous system. The protocols outlined above provide a foundation for conducting in vivo experiments to explore its therapeutic potential in models of depression, anxiety, and neurodegeneration. Researchers should carefully consider the specific details of their experimental design, including animal strain, sex, age, and the specific behavioral or physiological endpoints being measured, to ensure robust and reproducible results.
References
Application Notes and Protocols: MTEP Hydrochloride Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, storage, and handling of MTEP hydrochloride stock solutions in dimethyl sulfoxide (DMSO). MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] These guidelines are intended to ensure the accurate and reproducible use of this compound in pre-clinical research settings, including neuroscience and pharmacological studies.
Chemical and Physical Properties
This compound is a white to beige crystalline solid. It is crucial to use the batch-specific molecular weight provided on the vial or Certificate of Analysis for precise concentration calculations, as it may vary due to hydration.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₁H₈N₂S · HCl | |
| Molecular Weight | 236.72 g/mol | |
| CAS Number | 1186195-60-7 | |
| Purity | ≥98% | |
| Appearance | Crystalline solid |
Solubility
This compound is soluble in several organic solvents and aqueous solutions. For creating concentrated stock solutions, DMSO is a highly effective solvent.
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| DMSO | ≥ 15 mg/mL (up to 100 mM) | |
| Water | ~20-30 mg/mL (up to 100 mM) | |
| Ethanol | ~2 mg/mL | |
| DMF | ~3 mg/mL | |
| PBS (pH 7.2) | ~10 mg/mL |
Biological Activity
This compound is a negative allosteric modulator of the mGluR5 receptor. It exhibits high potency and selectivity, with an IC₅₀ of approximately 5 nM and a Kᵢ of 16 nM in in vitro calcium flux assays. Due to its ability to cross the blood-brain barrier, it is active in vivo and has been investigated for its anxiolytic, antidepressant, and neuroprotective properties.
Diagram 1: Simplified mGluR5 Signaling Pathway
Caption: Simplified signaling pathway of the mGluR5 receptor.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass: Using the batch-specific molecular weight (MW) from the product vial (e.g., 236.72 g/mol ), calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution.
-
Calculation Example: For 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 236.72 g/mol * (1000 mg / 1 g) = 2.3672 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of sterile, anhydrous DMSO to the tube containing the this compound.
-
Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, brief sonication in a water bath can aid dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot and store: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to prevent repeated freeze-thaw cycles and exposure to light.
Diagram 2: Workflow for Preparing this compound Stock Solution
Caption: Workflow for this compound stock solution preparation.
Storage and Stability
Proper storage is critical to maintain the integrity of this compound and its solutions.
Table 3: Storage Recommendations
| Form | Storage Temperature | Duration | Notes | References |
| Solid | 2-8°C or -20°C | ≥ 4 years | Store under desiccating conditions. | |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light. | |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
Troubleshooting
Issue: Precipitation upon dilution in aqueous media.
-
Cause: this compound has lower solubility in aqueous buffers compared to DMSO.
-
Solution: Ensure the final concentration of DMSO in the working solution is kept low and compatible with the experimental system. Prepare fresh dilutions for each experiment and add the stock solution to the aqueous buffer while vortexing.
Issue: Inconsistent experimental results.
-
Cause: Degradation of the compound due to improper storage, such as repeated freeze-thaw cycles or exposure to light.
-
Solution: Use single-use aliquots of the stock solution. Prepare working solutions fresh for each experiment.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Handle the compound and its solutions in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
References
Application Notes and Protocols for MTEP Hydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MTEP hydrochloride, a selective mGluR5 negative allosteric modulator, in rodent models for preclinical research. This document outlines detailed protocols for common behavioral assays, summarizes key quantitative data on effective dosages, and provides visual representations of the relevant signaling pathway and a general experimental workflow.
Introduction to this compound
3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) hydrochloride is a potent and selective non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a negative allosteric modulator, MTEP binds to a site on the mGluR5 receptor that is distinct from the glutamate binding site, thereby inhibiting its function. mGluR5 is predominantly expressed in the central nervous system and is implicated in synaptic plasticity, learning, memory, and various neurological and psychiatric disorders. This makes MTEP a valuable tool for investigating the role of mGluR5 in conditions such as anxiety, depression, pain, and Parkinson's disease.
Data Presentation: this compound Dosage in Rodent Models
The following tables summarize effective doses of this compound reported in various rodent models. It is crucial to note that optimal doses may vary depending on the specific experimental conditions, including the rodent strain, sex, age, and the specific behavioral paradigm employed.
Table 1: this compound Dosage in Anxiety Models
| Species | Model | Dosage Range (mg/kg) | Route of Administration | Observed Effect |
| Rat | Vogel Conflict Test | 3 - 10 | Intraperitoneal (i.p.) | Anxiolytic-like effects[1] |
| Rat | Elevated Plus-Maze | 0.3 - 3.0 | Intraperitoneal (i.p.) | Anxiolytic-like effects[2] |
| Mouse | Four-Plate Test | 20 | Intraperitoneal (i.p.) | Anxiolytic activity[2] |
| Rat | Conditioned Lick Suppression | 3 - 10 | Intraperitoneal (i.p.) | Anxiolytic-like effects[1] |
Table 2: this compound Dosage in Depression Models
| Species | Model | Dosage Range (mg/kg) | Route of Administration | Observed Effect |
| Mouse | Tail Suspension Test | 0.3 - 3 | Intraperitoneal (i.p.) | Dose-dependent decrease in immobility time[3] |
| Rat | Forced Swim Test | 1 - 10 | Intraperitoneal (i.p.) | No significant effect on immobility time |
| Rat | Olfactory Bulbectomy | 1 (repeated) | Intraperitoneal (i.p.) | Attenuation of hyperactivity |
| Rat | DRL 72-s Schedule | 5.0 - 10.0 µg/µL | Intra-lateral septal infusion | Antidepressant-like effects |
Table 3: this compound Dosage in Pain Models
| Species | Model | Dosage Range (mg/kg) | Route of Administration | Observed Effect |
| Mouse | Formalin Test | Not Specified | Systemic | Reduction of hyperalgesia |
| Rat | Spinal Nerve Ligation | Not Specified | Systemic | Reduction of mechanical allodynia |
Table 4: this compound Dosage in Other Models
| Species | Model | Dosage Range (mg/kg) | Route of Administration | Observed Effect |
| Rat | Haloperidol-induced catalepsy | 3 - 5 | Intraperitoneal (i.p.) | Inhibition of catalepsy |
| Rat | Haloperidol-induced muscle rigidity | 0.5 - 3 | Intraperitoneal (i.p.) | Decrease in muscle rigidity |
| Rat | Cocaine Self-Administration | 3 - 10 | Intraperitoneal (i.p.) | Decrease in cocaine-reinforced responding |
| Rat | Lithium-Pilocarpine Model of Epilepsy | 1 (repeated) | Intraperitoneal (i.p.) | Neuroprotective effect, but did not prevent seizures |
Experimental Protocols
Drug Preparation and Administration
This compound is typically dissolved in a vehicle for administration. A common vehicle is 10% Tween 80 in sterile saline (0.9% NaCl). Due to its hydrophobic nature, ensuring complete dissolution is critical.
Protocol for Intraperitoneal (i.p.) Injection:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in a small volume of Tween 80.
-
Gradually add sterile saline to the desired final concentration while vortexing to ensure a homogenous solution.
-
Administer the solution via intraperitoneal injection. For mice, the injection volume is typically around 10 ml/kg, and for rats, it is around 1 ml/kg.
Behavioral Assays
This test is based on the principle of conflict between the motivation to drink (following water deprivation) and the aversion to a mild electric shock received after a certain number of licks.
Protocol:
-
Water Deprivation: Water-deprive rats for 48 hours, with a 1-hour period of access to water at the 24-hour mark.
-
Habituation: On the test day, place the rat in the testing chamber for a 5-minute habituation period with free access to the water spout without any shock.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the test session.
-
Test Session: Place the rat back in the chamber. After the 20th lick from the water spout, a mild electric shock is delivered for every subsequent lick. The session typically lasts for 5 minutes.
-
Data Analysis: The primary outcome measure is the number of punished licks (or shocks received). An increase in the number of punished licks is indicative of an anxiolytic effect.
This test utilizes the innate aversion of rodents to open and elevated spaces.
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle prior to the test.
-
Procedure: Place the rodent in the center of the maze, facing one of the open arms. Allow the animal to explore the maze for a 5-minute period.
-
Data Analysis: Record the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms.
This model assesses nociceptive and inflammatory pain responses.
Protocol:
-
Acclimation: Place the animal in a transparent observation chamber for at least 20-30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20-50 µL) of dilute formalin solution (typically 1-5%) into the plantar surface of one of the hind paws.
-
Observation: Observe the animal's behavior immediately after the injection. The response is biphasic:
-
Phase 1 (Acute Nociceptive Pain): Lasting approximately 0-10 minutes post-injection, characterized by licking, biting, and flinching of the injected paw.
-
Phase 2 (Inflammatory Pain): Occurring around 15-60 minutes post-injection, also involving licking and flinching behaviors.
-
-
Data Analysis: Quantify the amount of time the animal spends licking or flinching the injected paw during both phases. A reduction in this behavior indicates an analgesic effect.
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
MTEP acts as a negative allosteric modulator of the mGluR5 receptor. The binding of glutamate to mGluR5 typically activates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). MTEP inhibits this cascade by reducing the efficacy of glutamate to activate the receptor.
References
Application Notes and Protocols: Intraperitoneal Injection of MTEP Hydrochloride
Introduction
3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine hydrochloride (MTEP HCl) is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2][3] As a negative allosteric modulator (NAM), MTEP binds to a site on the mGluR5 receptor distinct from the glutamate binding site, inhibiting its function.[4] Due to its high selectivity over other mGluR subtypes and its ability to cross the blood-brain barrier, MTEP is a valuable pharmacological tool for investigating the role of mGluR5 in various physiological and pathological processes in the central nervous system (CNS).[5] It has demonstrated anxiolytic, antidepressant-like, and neuroprotective effects in various preclinical models. These notes provide detailed protocols for the preparation and intraperitoneal administration of MTEP hydrochloride for in vivo research.
Physicochemical Properties and Solubility
This compound is a crystalline solid that is readily soluble in aqueous solutions, facilitating its use in in vivo studies.
| Property | Value | References |
| Molecular Formula | C₁₁H₈N₂S·HCl | |
| Molecular Weight | 236.72 g/mol | |
| CAS Number | 1186195-60-7 | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in water and DMSO. Also soluble in PBS (pH 7.2) and DMF. | |
| Storage | Store desiccated at +2-8°C or -20°C. Solutions should be prepared fresh or stored at -20°C for up to one month. |
Mechanism of Action and Signaling Pathway
MTEP functions as a highly selective mGluR5 negative allosteric modulator (IC₅₀ = 5 nM, Kᵢ = 16-42 nM). The mGluR5 receptor is a Group I mGluR that canonically couples to Gαq/11 G-proteins. Upon activation by glutamate, Gαq/11 activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of intracellular calcium (Ca²⁺) stores. MTEP inhibits this cascade by binding to an allosteric site on the mGluR5 receptor.
Application Notes: In Vivo Studies
MTEP has been administered intraperitoneally in numerous preclinical studies to investigate its therapeutic potential. The effective dose varies depending on the animal model and the specific behavioral or physiological endpoint being measured.
| Application | Species | Dosage (IP) | Vehicle | Key Finding | References |
| Antiparkinsonian-like | Rat | 0.5 - 5 mg/kg | Not Specified | Decreased haloperidol-induced muscle rigidity and catalepsy. The strongest effect on rigidity was at 1 mg/kg. | |
| Antidepressant-like | Mouse | 0.3 - 3 mg/kg | Not Specified | Produced a dose-dependent decrease in immobility time in the tail suspension test. | |
| Antidepressant-like | Rat | 1 - 10 mg/kg | Not Specified | Repeated administration (1 mg/kg) attenuated olfactory bulbectomy-related hyperactivity. | |
| Neuroprotection | Rat | 1 mg/kg | Saline | Provided a neuroprotective effect against kainate-induced excitotoxicity. | |
| Anxiolytic-like | Rodent | Not Specified | Not Specified | MTEP demonstrates an anxiolytic-like phenotype in rodent models. | |
| Fear Conditioning | Mouse | 10 - 30 mg/kg | 3% DMSO in saline | Attenuated the acquisition of auditory and contextual fear. | |
| Cocaine Reinstatement | Rat | 1 - 10 mg/kg | 10% (v/v) Tween 80 | Dose-dependently reduced cue-induced reinstatement of cocaine-seeking behavior. |
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol describes how to prepare an this compound solution for intraperitoneal injection. All substances for injection should be sterile to prevent infection and irritation.
Materials:
-
This compound powder
-
Sterile vehicle:
-
0.9% Sodium Chloride (Saline)
-
Phosphate-Buffered Saline (PBS, pH 7.2)
-
Sterile water for injection
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
-
Sterile vials
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate Required Mass: Determine the total volume and final concentration needed for your experiment. Calculate the mass of MTEP HCl required using the formula: Mass (mg) = Desired Concentration (mg/mL) x Total Volume (mL)
-
Weigh MTEP HCl: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of MTEP HCl powder and place it into a sterile vial.
-
Solubilization (Select one vehicle option):
-
Aqueous Vehicle (Recommended for most applications): MTEP HCl is readily soluble in water, saline, or PBS. Add the desired volume of sterile saline or PBS to the vial. Vortex or sonicate briefly until the powder is completely dissolved.
-
Co-Solvent Vehicle (for specific protocols):
-
For Tween 80: To prepare a 10% Tween 80 solution, first dissolve the MTEP HCl in a small amount of sterile water, then add Tween 80 to a final concentration of 10% (v/v), and bring to the final volume with saline.
-
For DMSO: To prepare a 3% DMSO in saline solution, first dissolve the MTEP HCl in DMSO, then slowly add saline to the final volume while vortexing to prevent precipitation. The final DMSO concentration should not exceed recommended limits for animal studies.
-
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility.
-
Storage: Use the solution on the same day if possible. If storage is required, store the solution at -20°C for up to one month. Before use, thaw the solution and allow it to equilibrate to room temperature, ensuring no precipitate is present.
Protocol 2: Intraperitoneal (IP) Injection Procedure in Rodents
This protocol provides a standardized method for IP injection in mice and rats, adapted for MTEP administration. It is crucial to ensure proper animal restraint to prevent injury to the animal and the handler.
Materials:
-
Prepared sterile MTEP HCl solution
-
Appropriately sized sterile syringes (e.g., 1 mL)
-
Appropriately sized sterile needles (e.g., 25-27 G for mice, 23-25 G for rats)
-
70% Isopropyl alcohol and gauze
-
Sharps container
Procedure:
-
Preparation: Warm the MTEP solution to room or body temperature to avoid causing a drop in the animal's body temperature. Draw the calculated dose volume into the syringe. Use a new sterile needle and syringe for each animal. The maximum recommended injection volume is typically <10 mL/kg.
-
Animal Restraint:
-
Mouse: Gently restrain the mouse by scruffing the loose skin over the shoulders and neck with your non-dominant hand. Turn the animal so its abdomen is facing up, and secure the tail with your little finger against your palm.
-
Rat: A two-person technique is recommended. One person restrains the rat with its head held between the index and middle fingers and the body gently wrapped. The second person performs the injection. For a one-person technique, wrap the rat in a towel to secure it. Tilt the animal's head slightly downward.
-
-
Identify Injection Site: The preferred injection site is the lower right abdominal quadrant. This location avoids the cecum (on the left side) and the urinary bladder.
-
Injection:
-
Disinfect the injection site with 70% alcohol.
-
Hold the syringe with your dominant hand. Insert the needle, bevel up, at a 30-45 degree angle into the identified injection site.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
If aspiration is clear (negative pressure), slowly and steadily depress the plunger to administer the full dose.
-
-
Post-Injection:
-
Withdraw the needle smoothly at the same angle it was inserted.
-
Immediately place the used syringe and needle into a sharps container without recapping.
-
Return the animal to its cage and monitor it for any adverse reactions, such as bleeding at the injection site or signs of distress.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo experiment involving the IP administration of this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | Group I mGluR Antagonists: R&D Systems [rndsystems.com]
- 3. This compound 98 (HPLC) this compound [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTEP Hydrochloride in Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MTEP hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), in acute brain slice electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents representative data for studying synaptic transmission and plasticity.
Introduction
3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP) hydrochloride is a widely used research tool for investigating the physiological and pathophysiological roles of mGluR5.[1] As a non-competitive antagonist, MTEP offers high selectivity for mGluR5 over other mGluR subtypes, making it a valuable tool for dissecting the specific contributions of this receptor to neuronal function.[2][3] In slice electrophysiology, MTEP is instrumental in studying synaptic plasticity, neuronal excitability, and the modulation of ion channels.
Mechanism of Action
MTEP acts as a negative allosteric modulator of mGluR5.[2] This means it binds to a site on the receptor that is distinct from the glutamate binding site. This binding event reduces the affinity of the receptor for glutamate and decreases the efficacy of G-protein coupling upon agonist binding. mGluR5 is a Gq-coupled receptor, and its activation typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). By inhibiting this cascade, MTEP can modulate a wide range of downstream cellular processes.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Target | Metabotropic Glutamate Receptor 5 (mGluR5) | [2] |
| Action | Negative Allosteric Modulator (NAM) | |
| IC₅₀ | 5 nM | |
| Kᵢ | 16 nM | |
| Molecular Formula | C₁₁H₈N₂S · HCl | N/A |
| Molecular Weight | 236.7 g/mol | N/A |
Representative Effects of MTEP on Synaptic Transmission and Plasticity
The following table summarizes the expected effects of MTEP on synaptic transmission and plasticity in acute hippocampal slices. These are representative values based on the known function of mGluR5 antagonists.
| Parameter | Condition | MTEP Concentration | Expected Outcome |
| fEPSP Slope | Baseline | 1-10 µM | No significant change or slight reduction |
| Paired-Pulse Ratio | Baseline | 1-10 µM | No significant change |
| Long-Term Potentiation (LTP) | High-Frequency Stimulation | 1-10 µM | Reduction in LTP magnitude |
| Long-Term Depression (LTD) | Low-Frequency Stimulation | 1-10 µM | Blockade or reduction of LTD |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recordings. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended for enhanced neuronal viability.
Materials:
-
NMDG-HEPES aCSF (slicing solution)
-
HEPES aCSF (recovery solution)
-
Recording aCSF
-
Carbogen gas (95% O₂ / 5% CO₂)
-
Vibratome
-
Dissection tools
-
Recovery chamber
Solution Compositions (in mM):
| Component | NMDG-HEPES aCSF | HEPES aCSF | Recording aCSF |
| NMDG | 92 | - | - |
| NaCl | - | 92 | 125 |
| KCl | 2.5 | 2.5 | 2.5 |
| NaH₂PO₄ | 1.25 | 1.25 | 1.25 |
| NaHCO₃ | 30 | 30 | 25 |
| HEPES | 20 | 20 | - |
| Glucose | 25 | 25 | 25 |
| Thiourea | 2 | 2 | - |
| Na-ascorbate | 5 | 5 | - |
| Na-pyruvate | 3 | 3 | - |
| CaCl₂ | 0.5 | 2 | 2 |
| MgSO₄ | 10 | 2 | 1 |
Procedure:
-
Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, carbogen-gassed NMDG-HEPES aCSF.
-
Rapidly dissect the brain and place it in ice-cold NMDG-HEPES aCSF.
-
Mount the brain on the vibratome stage and cut slices of the desired thickness (typically 300-400 µm) in the ice-cold, carbogenated NMDG-HEPES aCSF.
-
Transfer the slices to a recovery chamber containing NMDG-HEPES aCSF at 32-34°C for 10-15 minutes.
-
Transfer the slices to a holding chamber containing HEPES aCSF at room temperature and allow them to recover for at least 1 hour before recording.
Protocol 2: Field Excitatory Postsynaptic Potential (fEPSP) Recordings
This protocol details the recording of fEPSPs in the CA1 region of the hippocampus to assess synaptic transmission and plasticity.
Materials:
-
Prepared acute hippocampal slices
-
Recording chamber
-
Stimulating and recording electrodes
-
Amplifier and digitizer
-
Perfusion system
-
Recording aCSF
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Transfer a slice to the recording chamber and perfuse with carbogenated recording aCSF at a constant flow rate (2-3 mL/min) and temperature (30-32°C).
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Determine the stimulus intensity that elicits a fEPSP of 30-40% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20 minutes at a stimulation frequency of 0.05 Hz.
-
To study the effect of MTEP on baseline synaptic transmission, switch the perfusion to aCSF containing the desired concentration of MTEP (e.g., 1, 5, or 10 µM) and record for another 20-30 minutes.
-
To investigate the role of mGluR5 in synaptic plasticity, apply MTEP before and during the induction of LTP or LTD.
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
LTD Induction: Deliver a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).
-
-
Record fEPSPs for at least 60 minutes post-induction to monitor the potentiation or depression of synaptic strength.
Visualizations
Signaling Pathway of mGluR5
Caption: Simplified mGluR5 signaling cascade and the inhibitory action of MTEP.
Experimental Workflow for Slice Electrophysiology
Caption: Workflow for a typical slice electrophysiology experiment with MTEP.
References
- 1. The mGluR5 Antagonist MTEP Dissociates the Acquisition of Predictive and Incentive Motivational Properties of Reward-Paired Stimuli in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic Glutamate Receptor Subtype 5 Antagonists MPEP and MTEP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTEP Hydrochloride Administration in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) hydrochloride, a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3][4] MTEP is a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes. This document outlines its use in several preclinical models, detailing experimental protocols, summarizing key quantitative data, and illustrating relevant signaling pathways and workflows.
MTEP Hydrochloride: Biological Context and Mechanism of Action
This compound acts as a negative allosteric modulator of the mGluR5 receptor.[5] The mGluR5 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand glutamate, initiates a signaling cascade through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events modulate synaptic plasticity and neuronal excitability. MTEP, by binding to an allosteric site on the mGluR5 receptor, prevents this cascade from occurring.
mGluR5 Signaling Pathway
Caption: mGluR5 signaling pathway and the inhibitory action of MTEP.
Quantitative Data Summary
The following tables summarize the effective doses and outcomes of this compound administration in various preclinical models as reported in the literature.
Table 1: Antiparkinsonian-like Effects in Rats
| Model | Species | MTEP Dose (mg/kg, i.p.) | Outcome | Reference |
| Haloperidol-induced rigidity | Rat | 0.5 - 3 | Decreased muscle rigidity, with the strongest and longest effect at 1 mg/kg. | |
| Haloperidol-induced catalepsy | Rat | 3 - 5 | Inhibited catalepsy. |
Table 2: Antidepressant-like Effects in Rodents
| Model | Species | MTEP Dose (mg/kg, i.p.) | Outcome | Reference |
| Tail Suspension Test (TST) | Mouse | 0.3 - 3 | Dose-dependent decrease in immobility time. | |
| Forced Swim Test (FST) | Rat | 1, 10 | No significant effect on immobility time. | |
| Olfactory Bulbectomy (OB) Model | Rat | 1 (repeated) | Attenuated hyperactivity in the open field test. |
Table 3: Anxiolytic-like Effects in Rodents
| Model | Species | MTEP Dose (mg/kg, i.p.) | Outcome | Reference |
| Conflict Drinking Test | Rat | 0.3 - 3.0 | Induced anxiolytic-like effects after single and repeated administration. | |
| Elevated Plus-Maze Test | Rat | 0.3 - 3.0 | Induced anxiolytic-like effects. | |
| Four-Plate Test | Mouse | 20 | Exerted anxiolytic activity. |
Table 4: Effects on Fear Conditioning in Mice
| Model | Species | MTEP Dose (mg/kg, i.p.) | Outcome | Reference |
| Auditory Fear Conditioning | Mouse | 10, 30 | Attenuated the acquisition of auditory fear. |
Table 5: Neuroprotective Effects in Rats
| Model | Species | MTEP Dose (mg/kg, i.p.) | Outcome | Reference |
| Kainate-induced excitotoxicity | Rat | 1 | Demonstrated a robust neuroprotective effect. | |
| Lithium-Pilocarpine Model of Epilepsy | Rat | 1 (for 5 days) | Completely prevented neuronal loss and partially attenuated astrogliosis in the hippocampus. |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound administration.
Protocol 1: Preparation and Administration of this compound
Objective: To prepare this compound for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound powder
-
Sterile physiological saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (for some formulations)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
-
Analytical balance
Procedure:
-
Vehicle Preparation:
-
For saline/DMSO vehicle: Prepare a 3% (wt/vol) solution of DMSO in sterile physiological saline. For example, to make 10 mL of vehicle, add 300 mg of DMSO to 9.7 mL of saline.
-
For Tween 80 vehicle: Prepare a 10% (v/v) solution of Tween 80 in sterile physiological saline. For example, to make 10 mL of vehicle, add 1 mL of Tween 80 to 9 mL of saline.
-
-
MTEP Solution Preparation:
-
Weigh the required amount of this compound powder based on the desired final concentration and injection volume (typically 1-10 mL/kg).
-
In a sterile microcentrifuge tube, add the weighed this compound.
-
Add the appropriate vehicle to the tube.
-
Vortex thoroughly until the this compound is completely dissolved. The solution should be clear.
-
-
Administration:
-
Gently restrain the animal (rat or mouse).
-
Draw the prepared MTEP solution into a 1 mL syringe.
-
Perform an intraperitoneal (i.p.) injection into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum. The typical injection volume is 10 ml/kg.
-
Protocol 2: Haloperidol-Induced Catalepsy in Rats
Objective: To assess the anticataleptic effects of MTEP in a rat model of Parkinsonism.
Experimental Workflow:
Caption: Workflow for the haloperidol-induced catalepsy test.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats to the testing room for at least 1 hour before the experiment.
-
Induction of Catalepsy: Administer haloperidol (e.g., 0.5 mg/kg, i.p.) to induce catalepsy.
-
MTEP Administration: 60 minutes after haloperidol injection, administer this compound (3 or 5 mg/kg, i.p.) or vehicle.
-
Behavioral Assessment (Bar Test):
-
At set time points after MTEP administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.
-
Measure the time the rat remains in this immobile posture. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: Compare the latency to move between the MTEP-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).
Protocol 3: Tail Suspension Test (TST) in Mice
Objective: To evaluate the antidepressant-like effects of MTEP in mice.
Experimental Workflow:
Caption: Workflow for the Tail Suspension Test.
Procedure:
-
Animal and Drug Preparation: Use male C57BL/6J mice. Prepare this compound solution as described in Protocol 1.
-
MTEP Administration: Administer MTEP (0.3, 1, or 3 mg/kg, i.p.) or vehicle 60 minutes before the test.
-
Suspension: Suspend each mouse individually by its tail from a horizontal bar using adhesive tape. The mouse should be in a position where it cannot touch any surfaces.
-
Behavioral Recording: Record the behavior of the mouse for a total of 6 minutes.
-
Data Analysis: Score the total duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement except for respiration. Compare the immobility times between the different treatment groups.
Protocol 4: In Vivo Microdialysis for Brain Extracellular Fluid (ECF) Concentration
Objective: To measure the concentration of MTEP in the brain ECF of awake, freely moving rats.
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat (e.g., with isoflurane).
-
Secure the rat in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) to achieve a steady baseline.
-
Administer MTEP (e.g., 5 mg/kg, i.p.).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.
-
-
Sample Analysis:
-
Analyze the concentration of MTEP in the dialysate samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Plot the ECF concentration of MTEP over time to determine pharmacokinetic parameters such as Cmax and Tmax.
Concluding Remarks
This compound is a versatile pharmacological tool for studying the role of mGluR5 in the central nervous system. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies investigating the therapeutic potential of mGluR5 antagonists. It is crucial to consider the specific research question, animal model, and desired outcomes when selecting the appropriate dose and experimental paradigm. Further optimization of these protocols may be necessary depending on the specific laboratory conditions and experimental goals.
References
- 1. This compound | mGluR5 modulator | Hello Bio [hellobio.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brain concentrations of mGluR5 negative allosteric modulator MTEP in relation to receptor occupancy--Comparison to MPEP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of MTEP Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the dissolution of MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine) hydrochloride for in vivo research applications. MTEP hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5), making it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.[1][2]
Data Presentation: Solubility of this compound
This compound exhibits good solubility in aqueous solutions and common organic solvents, facilitating its use in a variety of experimental paradigms. The following table summarizes its solubility in different vehicles suitable for in vivo administration.
| Solvent/Vehicle | Maximum Concentration | Notes | Reference |
| Water | 100 mM (23.67 mg/mL) | Sonication may be required to aid dissolution. | [1] |
| Dimethyl Sulfoxide (DMSO) | 100 mM (23.67 mg/mL) | ||
| Phosphate-Buffered Saline (PBS) | 100 mg/mL (422.44 mM) | Requires sonication. | |
| 10% Tween 80 in Saline | Not specified, but used as a vehicle for intraperitoneal injections. | A common vehicle for hydrophobic compounds. | |
| DMSO, Polyethylene Glycol (PEG), and Saline | Not specified, but mentioned as a possible vehicle. | The specific ratios of each component would need to be optimized. |
Experimental Protocols
Protocol 1: Dissolution of this compound in Saline for Intraperitoneal (i.p.) Injection
This protocol is suitable for preparing an aqueous solution of this compound for systemic administration.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm) and syringes
Procedure:
-
Calculate the required amount of this compound: Based on the desired final concentration and volume, calculate the mass of this compound needed. The molecular weight of this compound is 236.72 g/mol .
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder in a sterile conical tube.
-
Add saline: Add the desired volume of sterile 0.9% saline to the conical tube.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the solution in a water bath sonicator for 5-10 minutes, or until the solution is clear.
-
-
Sterile filter the solution: To ensure sterility for in vivo administration, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: It is recommended to prepare fresh solutions on the day of use. If temporary storage is necessary, solutions can be stored at -20°C for up to one month. Before use, thaw the solution at room temperature and ensure no precipitation has occurred.
Protocol 2: Preparation of this compound in a Tween 80-Based Vehicle for Intraperitoneal (i.p.) Injection
This protocol is useful when a surfactant is needed to improve the solubility or stability of the compound in a saline-based vehicle.
Materials:
-
This compound powder
-
Tween 80
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare the vehicle: Prepare a 10% (v/v) Tween 80 solution in sterile 0.9% saline. For example, to make 10 mL of the vehicle, add 1 mL of Tween 80 to 9 mL of sterile saline and mix thoroughly.
-
Weigh the this compound: Weigh the desired amount of this compound powder in a sterile conical tube.
-
Initial dissolution: Add a small volume of the 10% Tween 80 vehicle to the this compound powder to create a paste or slurry.
-
Add the remaining vehicle: Gradually add the remaining volume of the 10% Tween 80 vehicle while continuously vortexing to ensure complete dissolution.
-
Visual inspection: Ensure the final solution is clear and free of any visible particulates.
-
Administration: This solution is now ready for intraperitoneal administration.
Mandatory Visualizations
Signaling Pathway of mGluR5
This compound acts as a negative allosteric modulator of the mGluR5 receptor. The activation of mGluR5 by its endogenous ligand, glutamate, initiates a G-protein-coupled signaling cascade. This typically involves the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger a variety of downstream cellular responses.
Caption: mGluR5 signaling cascade.
Experimental Workflow for this compound Preparation
The following diagram illustrates the logical steps for preparing this compound for in vivo use.
Caption: Workflow for MTEP solution preparation.
References
Application Notes and Protocols for Long-Term MTEP Hydrochloride Treatment in Mice
These application notes provide a comprehensive overview of the methodologies for studying the long-term effects of MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine) hydrochloride, a selective metabotropic glutamate receptor 5 (mGluR5) antagonist, in mice. The protocols are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of MTEP for neurological and psychiatric disorders.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from studies investigating the effects of repeated MTEP administration in mice.
Table 1: Behavioral Effects of Repeated MTEP Administration in Mice
| Behavioral Test | Mouse Strain | MTEP Dose (mg/kg) | Administration Route | Duration | Key Findings | Reference |
| Four-Plate Test | Albino Swiss | 20 | i.p. | Single and repeated | Anxiolytic activity observed. | [1] |
| Tail Suspension Test (TST) | C57BL/6J | 0.3 - 3 | i.p. | Not specified | Dose-dependent decrease in immobility time. | [2] |
| Forced Swim Test | C57BL/6J | Not specified | Not specified | Not specified | Decreased immobility, similar to mGluR5 knockout mice. | [3] |
| Pavlovian Conditioning | Not specified | 3, 10 | i.p. | Before each conditioning session | 10 mg/kg prevented the expression of conditioned reinforcement. | [4] |
Table 2: Effects of MTEP on Locomotor Activity in Mice
| Behavioral Test | Mouse Strain | MTEP Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Not specified | Albino Swiss | Up to 20 | i.p. | No effect on locomotor activity. | [1] |
| Locomotor Activity Test | Not specified | 3 - 30 | Not specified | Reduced locomotor activity. | |
| Not specified | Not specified | 3, 10 | i.p. | Doses used did not affect locomotor activity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Evaluation of Antidepressant-Like Effects using the Tail Suspension Test (TST)
Objective: To assess the antidepressant-like properties of MTEP by measuring the immobility time of mice in the tail suspension test.
Materials:
-
Male C57BL/6J mice
-
MTEP hydrochloride
-
Vehicle (e.g., sterile saline or 0.9% NaCl)
-
Tail suspension apparatus (a horizontal bar approximately 50 cm from the floor)
-
Adhesive tape
-
Stopwatch or automated tracking software
Procedure:
-
Animal Preparation: Acclimate male C57BL/6J mice to the housing facility for at least one week before the experiment. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Administer MTEP intraperitoneally (i.p.) at doses ranging from 0.3 to 3 mg/kg. A control group should receive an equivalent volume of the vehicle.
-
Conduct the TST 30-60 minutes after drug administration.
-
-
Tail Suspension:
-
Individually suspend each mouse by its tail to the horizontal bar using adhesive tape. The tape should be placed approximately 1-2 cm from the tip of the tail.
-
Ensure the mouse is suspended in a way that it cannot touch any surfaces.
-
-
Observation:
-
Record the total duration of immobility over a 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
The first 2 minutes of the test are often considered an initial habituation period and may be excluded from the final analysis.
-
-
Data Analysis:
-
Calculate the mean immobility time for each treatment group.
-
Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test, to determine significant differences between the MTEP-treated groups and the vehicle control group.
-
Protocol 2: Assessment of Anxiolytic-Like Effects using the Four-Plate Test
Objective: To evaluate the anxiolytic-like effects of MTEP by measuring the number of punished crossings in the four-plate test.
Materials:
-
Male Albino Swiss mice
-
This compound
-
Vehicle (e.g., sterile saline)
-
Four-plate apparatus (a box with a floor made of four metal plates that can deliver a mild electric shock)
-
Shock generator
Procedure:
-
Animal Preparation: Acclimate male Albino Swiss mice as described in Protocol 1.
-
Drug Administration:
-
Administer MTEP (20 mg/kg, i.p.) or vehicle to different groups of mice.
-
Allow a 30-60 minute pre-treatment period before testing.
-
-
Four-Plate Test:
-
Place a mouse in one of the four quadrants of the apparatus.
-
Allow the mouse to explore the apparatus for a set period (e.g., 1 minute).
-
After the initial exploration, deliver a mild, brief electric shock (e.g., 0.5 mA for 0.5 seconds) whenever the mouse crosses from one plate to another.
-
Count the number of punished crossings (i.e., the number of times the mouse moves to a different plate and receives a shock) over a specific test duration (e.g., 1-2 minutes).
-
-
Data Analysis:
-
Calculate the mean number of punished crossings for each treatment group.
-
Use an appropriate statistical test (e.g., Student's t-test or one-way ANOVA) to compare the MTEP-treated group with the vehicle control group. An increase in the number of punished crossings is indicative of an anxiolytic-like effect.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound acts as an antagonist at the mGluR5 receptor, blocking downstream signaling.
Experimental Workflow
References
- 1. Anxiolytic-like effects of MTEP, a potent and selective mGlu5 receptor agonist does not involve GABA(A) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential antidepressant-like effect of MTEP, a potent and highly selective mGluR5 antagonist [pubmed.ncbi.nlm.nih.gov]
- 3. Metabotropic glutamate 5 receptor antagonism is associated with antidepressant-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mGluR5 Antagonist MTEP Dissociates the Acquisition of Predictive and Incentive Motivational Properties of Reward-Paired Stimuli in Mice - PMC [pmc.ncbi.nlm.nih.gov]
MTEP Hydrochloride: A Tool for Interrogating Synaptic Plasticity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MTEP hydrochloride is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5 plays a crucial role in modulating synaptic plasticity, the cellular mechanism underlying learning and memory.[3][4][5] Dysregulation of mGluR5-mediated signaling has been implicated in various neurological and psychiatric disorders, making it a key target for drug development. These application notes provide a comprehensive overview of this compound's use in studying synaptic plasticity, including its mechanism of action, detailed experimental protocols, and relevant quantitative data.
Mechanism of Action
This compound exerts its effects by specifically binding to and inhibiting mGluR5, a Gq-protein coupled receptor. Activation of mGluR5 by its endogenous ligand, glutamate, typically initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway ultimately modulates the activity of various downstream targets, including ion channels like NMDA receptors, to influence synaptic strength and plasticity. By antagonizing mGluR5, MTEP blocks these downstream effects, making it a valuable tool to dissect the role of mGluR5 in synaptic phenomena such as long-term potentiation (LTP) and long-term depression (LTD).
Key Signaling Pathway
Caption: mGluR5 signaling cascade and the inhibitory action of MTEP.
Quantitative Data
The following tables summarize key quantitative parameters of this compound.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 5 nM | Rat | Ca²⁺-flux assay | |
| Kᵢ | 16 nM | Rat | Ca²⁺-flux assay | |
| Selectivity | ~10-fold greater than MPEP for mGluR5 | - | - | |
| Off-Target Effects | Fewer than MPEP; no significant effect on other mGluRs, NMDA, AMPA, or kainate receptors at effective concentrations. | Rat | Various receptor binding and functional assays |
Table 2: In Vivo Efficacy
| Application | Effective Dose Range | Species | Effect | Reference |
| Anxiolytic Activity | 3-10 mg/kg | Mouse | Reduced anxiety-like behavior | |
| Antidepressant-like Activity | Not specified | Mouse | Antidepressant effects in forced swim test | |
| Neuroprotection | 200 µM (in vitro) | Rat | Protection against NMDA-induced excitotoxicity | |
| Antiparkinsonian-like Effects | 0.5-3 mg/kg | Rat | Decreased haloperidol-induced muscle rigidity |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Field Potential Recordings in Hippocampal Slices
This protocol describes how to assess the effect of MTEP on Long-Term Potentiation (LTP) at the Schaffer collateral-CA1 synapse in acute hippocampal slices.
Experimental Workflow
Caption: Workflow for in vitro electrophysiology with MTEP.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber and perfusion system
-
Electrophysiology rig (amplifier, digitizer, stimulation unit)
-
Glass microelectrodes
-
Data acquisition and analysis software
Methodology:
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) aCSF.
-
Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a constant temperature (e.g., 30-32°C).
-
Place a stimulation electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver baseline electrical stimuli (e.g., 0.05 Hz) to elicit fEPSPs.
-
Adjust the stimulation intensity to produce a fEPSP amplitude that is 30-50% of the maximum.
-
Record a stable baseline for at least 20 minutes.
-
-
MTEP Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute to the final desired concentration in aCSF.
-
Switch the perfusion to aCSF containing MTEP (e.g., 1-10 µM) and allow it to perfuse the slice for at least 20-30 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the potentiation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation in control slices (no MTEP) versus MTEP-treated slices. A reduction in the magnitude of LTP in the presence of MTEP indicates a role for mGluR5 in its induction or expression.
-
Protocol 2: In Vivo Administration for Behavioral Studies
This protocol provides a general guideline for administering this compound to rodents for behavioral experiments.
Experimental Workflow
Caption: Workflow for in vivo behavioral studies with MTEP.
Materials:
-
This compound
-
Vehicle (e.g., saline, 0.9% NaCl)
-
Syringes and needles
-
Experimental animals (e.g., mice or rats)
-
Behavioral testing apparatus (e.g., elevated plus maze, Morris water maze)
Methodology:
-
Animal Handling and Habituation:
-
Handle the animals for several days prior to the experiment to acclimate them to the researcher and reduce stress.
-
Habituate the animals to the injection procedure and the behavioral testing room.
-
-
Drug Preparation:
-
Dissolve this compound in the appropriate vehicle to the desired concentration. The dose will depend on the specific research question and animal model (e.g., 3-10 mg/kg for anxiolytic studies in mice).
-
-
Administration:
-
Administer this compound via the desired route. Intraperitoneal (i.p.) injection is common for systemic effects.
-
Ensure the injection volume is appropriate for the animal's weight (e.g., 10 ml/kg for mice).
-
-
Pre-treatment Time:
-
Allow sufficient time for the drug to be absorbed and reach effective concentrations in the brain. This is typically 30-60 minutes for i.p. injections, but should be optimized for the specific experimental conditions.
-
-
Behavioral Testing:
-
Conduct the behavioral test according to the established protocol for the specific assay.
-
-
Data Collection and Analysis:
-
Record the relevant behavioral parameters.
-
Compare the performance of MTEP-treated animals to a vehicle-treated control group using appropriate statistical analysis.
-
Conclusion
This compound is an invaluable pharmacological tool for elucidating the role of mGluR5 in synaptic plasticity and its implications for neurological and psychiatric conditions. Its high potency and selectivity allow for precise interrogation of mGluR5-dependent signaling pathways. The protocols outlined above provide a starting point for researchers to incorporate MTEP into their studies of synaptic function and behavior. As with any pharmacological agent, appropriate dose-response experiments and control groups are essential for robust and interpretable results.
References
- 1. This compound | mGluR5 modulator | Hello Bio [hellobio.com]
- 2. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. Roles of mGluR5 in synaptic function and plasticity of the mouse thalamocortical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The mGluR5 Antagonist MTEP Dissociates the Acquisition of Predictive and Incentive Motivational Properties of Reward-Paired Stimuli in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MTEP hydrochloride solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to MTEP hydrochloride, focusing on solubility issues and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a negative allosteric modulator, it binds to a site on the mGluR5 distinct from the glutamate binding site, thereby inhibiting its function.[4] mGluR5 is implicated in a variety of neurological and psychiatric disorders, making MTEP a valuable tool in neuroscience research.[5]
Q2: What are the reported solubility limits for this compound?
There is some variability in the reported solubility of this compound across different suppliers. It is generally considered soluble in water and DMSO, with some sources stating solubility up to 100 mM in both solvents. However, other suppliers report lower solubility values. For a detailed comparison, please refer to the solubility data table below.
Q3: I'm having trouble dissolving this compound in aqueous buffers for my in vitro experiments. What could be the issue?
While this compound is water-soluble, its solubility can be influenced by the pH of the solution. As a hydrochloride salt, its aqueous solutions can be slightly acidic. If your buffer system has a pH closer to neutral or basic, the solubility may decrease, potentially leading to precipitation. Ensure you are using a suitable buffer and consider a final pH adjustment if necessary, though be aware this could impact solubility.
Q4: My this compound solution appears to have precipitated upon storage. What should I do?
If you observe precipitation in a stored solution, it is recommended to equilibrate the solution to room temperature and ensure it is precipitate-free before use. Gentle warming and vortexing can help redissolve the compound. To avoid repeated freeze-thaw cycles which can affect stability, it is best to aliquot stock solutions before storage. For long-term storage, it is recommended to store solutions at -20°C for up to one month or -80°C for up to six months.
Q5: What is the recommended vehicle for administering this compound to rodents for in vivo studies?
Due to its hydrophobic nature, this compound often requires a specific vehicle for in vivo administration, particularly for intraperitoneal (i.p.) injections. A common and effective vehicle is a mixture of 10% Tween 80 in sterile saline (0.9% NaCl). Another option is a formulation containing a mix of DMSO and polyethylene glycol (PEG) in saline. It is crucial to always run a vehicle-only control group in your experiments to account for any effects of the vehicle itself.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound powder. | - Insufficient solvent volume.- Inappropriate solvent.- Low temperature. | - Ensure you are using a sufficient volume of solvent for the desired concentration.- Refer to the solubility data table to select an appropriate solvent.- Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. Be cautious as excessive heat may degrade the compound. |
| Precipitation observed in stock solution during storage. | - Solution supersaturation.- Temperature fluctuations.- Solvent evaporation. | - Before use, warm the solution to room temperature and vortex to redissolve the precipitate.- Aliquot stock solutions to minimize freeze-thaw cycles.- Ensure storage vials are sealed tightly to prevent solvent evaporation. |
| Inconsistent results in in vivo experiments. | - Incomplete dissolution of this compound in the vehicle.- Precipitation of the compound after injection. | - Prepare the dosing solution fresh on the day of use if possible.- Ensure the vehicle composition is appropriate to maintain solubility.- Visually inspect the solution for any particulate matter before administration. |
| Variability between different batches of this compound. | - Differences in purity or hydration state. | - Always refer to the batch-specific Certificate of Analysis for precise molecular weight and purity data.- When preparing stock solutions, use the batch-specific molecular weight for accurate concentration calculations. |
Data Presentation
This compound Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source(s) |
| Water | 15 - 30 | ~63 - 127 | |
| Water | 23.67 | 100 | |
| DMSO | 2 - 20 | ~8.4 - 84.4 | |
| DMSO | 15 | ~63.3 | |
| DMSO | 23.67 | 100 | |
| Ethanol | 2 | ~8.4 | |
| PBS (pH 7.2) | 10 | ~42.2 | |
| DMF | 3 | ~12.7 |
Note: The molecular weight of this compound is approximately 236.72 g/mol . Solubility values can vary between suppliers and batches.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile syringe
-
Sterile storage vials (e.g., cryovials)
Procedure:
-
Based on the batch-specific molecular weight, calculate the mass of this compound required to prepare the desired volume of a 100 mM stock solution.
-
Aseptically weigh the calculated amount of this compound and transfer it to the sterile conical tube.
-
Add the required volume of DMSO to the conical tube.
-
Vortex the solution vigorously for 2-5 minutes, or until the compound is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile storage vials.
-
Store the aliquots at -20°C for up to one month or -80°C for up to six months.
Protocol 2: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents (1 mg/mL in 10% Tween 80/Saline)
Materials:
-
This compound powder
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tube (e.g., 15 mL)
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder.
-
Prepare a 10% Tween 80 solution in sterile saline. For example, to make 10 mL, add 1 mL of Tween 80 to 9 mL of sterile saline.
-
Dissolve the this compound in a small volume of the 10% Tween 80 solution.
-
Gradually add the remaining sterile saline to reach the desired final volume while continuously vortexing to ensure complete dissolution and prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulate matter before injection.
-
It is recommended to prepare this solution fresh on the day of the experiment.
Protocol 3: General Shake-Flask Method for Determining Thermodynamic Solubility
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, PBS)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be clearly visible.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, stop the agitation and allow the undissolved solid to settle.
-
Carefully remove an aliquot of the supernatant.
-
Separate the dissolved compound from any remaining solid particles by either centrifugation or filtration through a syringe filter.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method.
Mandatory Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of MTEP.
Caption: Experimental workflow for dissolving this compound.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. enamine.net [enamine.net]
- 3. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
MTEP Hydrochloride Aqueous Stability: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of MTEP hydrochloride in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: this compound is soluble in both water and DMSO, with a solubility of up to 100 mM in each.[1][2] For aqueous-based assays, sterile, purified water is the recommended solvent. For stock solutions that will be further diluted in aqueous media, DMSO can also be used.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, it is recommended to prepare fresh this compound solutions on the day of use.[1] If storage is necessary, aqueous stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.
Q3: How should I handle this compound solutions that have been stored?
A3: Before use, stored solutions should be equilibrated to room temperature. It is crucial to visually inspect the solution to ensure there is no precipitation. If any precipitate is observed, the solution should be gently vortexed or sonicated to ensure it is fully redissolved before use.
Q4: Are there any known incompatibilities of this compound in solution?
A4: As a pyridine-containing compound, this compound may be susceptible to degradation in acidic conditions. Therefore, it is advisable to avoid preparing or storing it in acidic buffers. Buffers with a neutral or slightly alkaline pH are recommended.
Troubleshooting Guide
Issue: I observe a precipitate in my this compound solution after adding it to my aqueous experimental medium.
-
Possible Cause 1: Solvent Shock. Adding a concentrated DMSO stock solution directly into an aqueous buffer can cause the compound to precipitate out of solution.
-
Solution: Employ a serial dilution method. Prepare intermediate dilutions of your this compound stock solution in a solvent that is compatible with your final assay medium. Add the this compound solution to your aqueous buffer dropwise while vortexing to ensure proper mixing.
-
-
Possible Cause 2: Incorrect pH of the Buffer. The solubility of compounds containing a pyridine moiety can be dependent on the pH of the solution.
-
Solution: Ensure the pH of your buffer is within a range that maintains the solubility of this compound. Neutral to slightly alkaline pH is generally recommended.
-
-
Possible Cause 3: Adsorption to Plasticware. Hydrophobic compounds have a tendency to adsorb to the surface of plastic tubes and plates, which can reduce the effective concentration of the compound in the solution.
-
Solution: Use low-adhesion microplates and polypropylene tubes for your experiments.
-
Issue: I am seeing inconsistent or lower-than-expected biological activity in my experiments.
-
Possible Cause 1: Compound Degradation. Improper storage or handling of this compound solutions can lead to its degradation, resulting in reduced potency.
-
Solution: Always prepare fresh solutions whenever possible. If using stored solutions, ensure they have been stored correctly at -20°C or -80°C in single-use aliquots. Before use, visually inspect for any signs of degradation such as discoloration or precipitation.
-
-
Possible Cause 2: Inaccurate Concentration. This could be due to precipitation (as mentioned above) or errors in solution preparation.
-
Solution: Re-prepare the solutions carefully, ensuring the compound is fully dissolved. Consider verifying the concentration of your stock solution using a suitable analytical method like UV-Vis spectroscopy or HPLC if you have the capability.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration |
| Water | 100 mM |
| DMSO | 100 mM |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Maximum Storage Duration | Recommendations |
| Room Temperature | Not Recommended | Prepare fresh for each use. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol: General Procedure for Assessing the Aqueous Stability of this compound using HPLC
This protocol outlines a general method for researchers who wish to perform their own stability studies on this compound in a specific aqueous buffer.
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve it in the desired aqueous buffer to a final concentration of 1 mg/mL. Ensure the compound is fully dissolved. Sonication may be used to aid dissolution.
2. Stability Study Setup:
- pH Stability: Aliquot the stock solution into separate vials and adjust the pH of each to a desired level (e.g., pH 3, 5, 7, 9) using dilute HCl or NaOH.
- Temperature Stability: Store aliquots of the solution at different temperatures (e.g., 4°C, 25°C, 40°C).
- Photostability: Expose an aliquot of the solution to a controlled light source (e.g., UV lamp) while keeping a control sample in the dark.
- For each condition, take samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
3. HPLC Analysis:
- Instrumentation: A standard HPLC system with a UV detector is suitable.
- Column: A C18 reverse-phase column is a common choice for this type of compound.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The exact gradient will need to be optimized.
- Detection: Monitor the elution of this compound at a suitable UV wavelength.
- Quantification: Create a calibration curve using freshly prepared standards of this compound of known concentrations. Use the peak area from the chromatograms of the stability samples to determine the remaining concentration of this compound at each time point.
4. Data Analysis:
- Plot the percentage of this compound remaining versus time for each condition.
- This data can be used to determine the rate of degradation under different conditions.
Visualizations
References
Off-target effects of MTEP hydrochloride to consider
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the off-target effects of MTEP hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). While MTEP is a valuable tool for studying mGluR5 function, a thorough understanding of its potential interactions with other targets is critical for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-competitive antagonist of the mGluR5 receptor. It binds to an allosteric site, a location distinct from the glutamate-binding site, to inhibit receptor function. It is recognized for its high potency and selectivity for mGluR5.[1]
Q2: What are the known off-target effects of this compound?
While highly selective, MTEP is not entirely without off-target activity. The most frequently reported off-target interactions are with the serotonergic system, specifically 5-HT2A and 5-HT2C receptors, and the NMDA receptor system.[2][3] These interactions may lead to physiological and behavioral effects that are independent of its action on mGluR5.
Q3: How does this compound compare to its predecessor, MPEP?
MTEP was developed as a more selective alternative to MPEP. In vivo and in vitro studies indicate that MTEP has a higher selectivity for mGluR5 over other mGluR subtypes and exhibits fewer off-target effects than MPEP, which is known to have significant non-specific actions, including the inhibition of NMDA receptors.
Q4: What are the potential psychoactive effects of MTEP observed in animal models?
In rodent models, MTEP has been observed to induce behavioral changes that could be interpreted as psychoactive. Notably, MTEP can cause social isolation in rats, an effect also observed with NMDA receptor antagonists. However, unlike some NMDA receptor antagonists, MTEP did not appear to induce locomotor hyperactivity or stereotypy in the same study.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
Issue 1: Unexpected behavioral phenotypes in in vivo experiments.
-
Possible Cause: Off-target effects on the serotonergic or NMDA receptor systems. For instance, the anxiolytic-like effects of MTEP have been associated with the serotonergic system.
-
Troubleshooting Steps:
-
Include appropriate control groups:
-
Vehicle control: To control for the effects of the vehicle solution and administration procedure.
-
Positive control: A well-characterized mGluR5 antagonist with a different chemical structure can help confirm that the observed effect is due to mGluR5 modulation.
-
Negative control: If available, an inactive analog of MTEP can help to rule out non-specific effects related to the chemical structure.
-
-
Pharmacological blockade of potential off-target receptors:
-
To investigate the involvement of the serotonergic system, co-administer MTEP with a 5-HT2A/2C receptor antagonist.
-
To assess the contribution of NMDA receptor modulation, include an experimental group with an NMDA receptor antagonist.
-
-
Dose-response analysis: Conduct a comprehensive dose-response study to determine the lowest effective dose of MTEP that produces the desired on-target effect while minimizing potential off-target responses.
-
Issue 2: Inconsistent results in in vitro assays.
-
Possible Cause: Issues with compound stability, cell line variability, or inappropriate assay conditions.
-
Troubleshooting Steps:
-
Verify compound integrity: Ensure that the MTEP stock solution is freshly prepared and has been stored correctly.
-
Cell line validation: Confirm the expression and functionality of mGluR5 in your cell line.
-
Optimize assay parameters:
-
Agonist concentration: When using an agonist to stimulate mGluR5, ensure the concentration is appropriate to detect inhibition by MTEP.
-
Incubation time: Optimize the pre-incubation time with MTEP to ensure it reaches equilibrium with the receptor before adding the agonist.
-
-
Quantitative Data on this compound Interactions
The following table summarizes the known binding affinities and functional activities of this compound at its primary target and potential off-target sites.
| Target | Assay Type | Species | Value | Units | Reference |
| mGluR5 | Ca2+-flux assay | - | IC50 = 5 | nM | |
| mGluR5 | Binding assay | - | Ki = 16 | nM | |
| NMDA Receptor | Electrophysiology (Peak Current) | Rat | 10% inhibition at 20 | µM | |
| NMDA Receptor | Electrophysiology (Peak Current) | Rat | 14% inhibition at 200 | µM | |
| NMDA Receptor | Electrophysiology (Steady-State Current) | Rat | 13% inhibition at 200 | µM |
Experimental Protocols
1. Radioligand Binding Assay to Determine MTEP Selectivity
This protocol describes a standard radioligand binding assay to assess the affinity of MTEP for a target receptor (e.g., mGluR5) and potential off-target receptors.
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Materials:
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Cell membranes expressing the receptor of interest
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Radiolabeled ligand specific for the receptor
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This compound
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Assay buffer (e.g., Tris-HCl with appropriate ions)
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96-well filter plates
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Scintillation counter and fluid
-
-
Method:
-
Prepare serial dilutions of MTEP in assay buffer.
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In a 96-well plate, add cell membranes, the radiolabeled ligand (at a concentration near its Kd), and varying concentrations of MTEP or vehicle.
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Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
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Rapidly filter the contents of the plate to separate bound from free radioligand.
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Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
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Allow the filters to dry, then add scintillation fluid.
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Quantify the amount of bound radioligand using a scintillation counter.
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Calculate the Ki value for MTEP using the Cheng-Prusoff equation.
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Visualizations
References
Technical Support Center: Optimizing MTEP Hydrochloride Concentration for Cell Culture
Welcome to the technical support center for MTEP hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It acts as a negative allosteric modulator, meaning it binds to a site on the receptor different from the glutamate binding site to inhibit its activity.[2] mGluR5 is a G-protein coupled receptor (GPCR) that, upon activation by glutamate, typically couples to a Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. This compound blocks these downstream signaling events by inhibiting mGluR5.
Q2: What is a typical starting concentration range for this compound in cell culture?
Based on published studies, a typical starting concentration range for this compound in cell culture experiments is between 10 nM and 10 µM. However, the optimal concentration is highly dependent on the cell type, the specific assay being performed, and the desired endpoint. For instance, in primary rat cortical neurons, MTEP has been shown to inhibit agonist-induced phosphoinositide (PI) hydrolysis at concentrations as low as 20 nM. For neuroprotection against excitotoxicity in the same cells, higher concentrations of up to 200 µM have been tested, though significant neuroprotective effects were only observed at this high concentration and may be independent of mGluR5 antagonism. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in water (up to 100 mM) and DMSO (up to 100 mM). For cell culture experiments, it is common to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-50 mM). This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, the DMSO stock should be diluted in cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.
Q4: Can this compound be toxic to cells?
At high concentrations, this compound may exhibit cytotoxicity. The cytotoxic concentration will vary depending on the cell line and the duration of exposure. For example, in primary rat cortical neurons, significant cell death was not observed at concentrations up to 20 µM in control cultures. However, it is always advisable to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no biological effect | 1. Compound degradation: this compound may have degraded due to improper storage or handling. 2. Incorrect concentration: The concentration used may be too low for the specific cell type or assay. 3. Cell line variability: Different cell lines or even different passages of the same cell line can have varying expression levels of mGluR5. 4. Presence of serum: Components in the serum may bind to MTEP, reducing its effective concentration. | 1. Prepare fresh stock solutions from a new vial of this compound. Aliquot and store properly. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify mGluR5 expression in your cell line using techniques like qPCR or Western blotting. Use cells at a consistent passage number. 4. Consider reducing the serum concentration or using serum-free medium during the MTEP treatment period, if compatible with your cells. |
| High background or off-target effects | 1. Concentration too high: High concentrations of MTEP may lead to non-specific effects. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Use the lowest effective concentration of MTEP determined from your dose-response curve. 2. Ensure the final solvent concentration is well below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in all experiments. |
| Precipitation of MTEP in culture medium | 1. Poor solubility at final concentration: The concentration of MTEP may exceed its solubility limit in the culture medium. 2. Incorrect pH of the medium. | 1. Ensure the final concentration is within the soluble range. Prepare intermediate dilutions in a compatible solvent before adding to the aqueous medium. 2. Check and adjust the pH of your culture medium to a physiological range (7.2-7.4). |
| Unexpected morphological changes in cells | 1. Cytotoxicity: The concentration of MTEP or the solvent may be causing cellular stress. 2. On-target effect: Inhibition of mGluR5 signaling may genuinely lead to morphological changes in your specific cell type. | 1. Perform a cytotoxicity assay to rule out toxicity. Lower the concentration if necessary. 2. Research the known roles of mGluR5 in your cell type. Compare your observations with published literature. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Assay | Value | Reference |
| IC50 | Rat Cortical Neurons | Phosphoinositide Hydrolysis (CHPG-induced) | ~20 nM | |
| Ki | - | Ca2+-flux assay | 16 nM | |
| IC50 | - | Ca2+-flux assay | 5 nM |
Table 2: Recommended Concentration Ranges for this compound in Cell Culture
| Application | Cell Type | Concentration Range | Notes |
| Inhibition of mGluR5 signaling | Primary Neurons, Astrocytes | 10 nM - 1 µM | A dose-response is recommended to determine the optimal concentration. |
| Neuroprotection Studies | Primary Neurons | 10 µM - 200 µM | Higher concentrations may have off-target effects. |
| Synaptic Plasticity Studies | Neuronal Co-cultures | 1 µM - 20 µM | The optimal concentration may vary depending on the specific plasticity paradigm. |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
Materials:
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Cells of interest
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96-well cell culture plates
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This compound stock solution (e.g., 10 mM in DMSO)
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
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Plate reader (absorbance at 570 nm)
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
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MTEP Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test for cytotoxicity is 1 µM to 200 µM.
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Remove the medium from the wells and add 100 µL of the MTEP-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest MTEP concentration) and a no-cell control (medium only).
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Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
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Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
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Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
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Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Express the viability of the treated cells as a percentage of the vehicle control.
Protocol 2: Western Blot for Phospho-ERK1/2 after MTEP Treatment
This protocol allows for the assessment of MTEP's effect on the phosphorylation of a key downstream signaling molecule, ERK1/2.
Materials:
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Cells of interest
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6-well cell culture plates
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This compound stock solution
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mGluR5 agonist (e.g., DHPG)
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Procedure:
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Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
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Pre-treat the cells with the desired concentration of this compound (or vehicle) for a specified time (e.g., 30 minutes).
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Stimulate the cells with an mGluR5 agonist (e.g., 100 µM DHPG) for a short period (e.g., 5-15 minutes).
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Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100-150 µL of ice-cold RIPA buffer.
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Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
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Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. f. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash again and add the chemiluminescent substrate. h. Image the blot using a chemiluminescence detection system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
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Densitometry Analysis: Quantify the band intensities and express the level of phospho-ERK1/2 as a ratio to total ERK1/2.
Visualizations
Caption: mGluR5 Signaling Pathway and MTEP Inhibition.
References
MTEP Hydrochloride Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with MTEP hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This guide is intended for researchers, scientists, and drug development professionals to ensure the consistency and reliability of their experimental outcomes.
Troubleshooting Guide
Inconsistent results with this compound can often be traced back to issues with its preparation, storage, or the specifics of the experimental setup. Below are common problems, their potential causes, and recommended solutions.
Question: Why am I observing high variability or a lack of expected effects in my in vitro experiments?
Answer:
Inconsistent in vitro results can stem from several factors, including compound stability, solubility issues, and inappropriate assay conditions.
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Compound Integrity: Ensure that your this compound stock solution is fresh and has been stored correctly. Degradation of the compound can lead to a loss of potency.[1] It is recommended to prepare fresh working solutions for each experiment from a frozen stock.
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Solubility: Although this compound has good solubility in water and DMSO, it can precipitate at high concentrations in aqueous buffers.[2] Adding a concentrated DMSO stock directly to an aqueous buffer can cause the compound to "crash out." To avoid this, use a serial dilution method and add the MTEP solution to your aqueous buffer dropwise while vortexing.
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Assay Conditions: Optimize the concentration of MTEP for your specific cell system and the affinity of the mGluR5 receptor. Also, control and monitor factors like pH and temperature, as they can influence ligand binding.
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Cell Line Authenticity: Regularly authenticate your cell lines to ensure they have not been misidentified or contaminated.
Question: My in vivo experiments are showing unexpected behavioral phenotypes. What could be the cause?
Answer:
Unexpected behavioral outcomes in animal models can be due to off-target effects of this compound, especially at higher doses.
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Off-Target Effects: MTEP has been reported to interact with serotonergic and NMDA receptor systems, which can lead to behavioral and physiological effects independent of its action on mGluR5.[3] For instance, some anxiolytic-like effects have been linked to the serotonergic system. At high concentrations (in the micromolar range), MTEP can also inhibit NMDA receptor activity, which may confound results in studies on neuroprotection or excitotoxicity.
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Dose-Response: Conduct a thorough dose-response study to identify the lowest effective dose of MTEP that elicits the desired on-target effect while minimizing potential off-target responses.
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Control Groups: To ensure that the observed effects are due to mGluR5 modulation, include the following control groups in your experimental design:
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Vehicle Control: To control for the effects of the vehicle solution and the injection procedure.
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Positive Control: A well-characterized mGluR5 antagonist with a different chemical structure can help confirm that the observed effect is due to mGluR5 modulation.
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Negative Control: If available, an inactive analog of MTEP can help rule out non-specific effects of the chemical scaffold.
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This compound Properties and Storage
Proper handling and storage of this compound are critical for maintaining its stability and efficacy.
| Property | Value | Source |
| Molecular Weight | 236.72 g/mol | |
| Appearance | White to beige solid | |
| Purity | ≥98% (HPLC) |
| Solvent | Maximum Solubility | Source |
| Water | 100 mM | |
| DMSO | 100 mM | |
| H2O | 20 mg/mL (with sonication) | |
| H2O | 30 mg/mL (clear solution) |
| Storage Condition | Duration | Source |
| Solid (desiccated) | Up to 12 months | |
| -20°C (in solvent) | 1 month | |
| -80°C (in solvent) | 6 months |
Note: For aqueous stock solutions, it is recommended to filter and sterilize with a 0.22 μm filter before use. To prevent degradation from repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). This means it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's response to glutamate.
Q2: What are the known off-target effects of this compound?
While highly selective for mGluR5, MTEP can exhibit off-target activity, particularly at higher concentrations. The most commonly reported off-target interactions are with the serotonergic and NMDA receptor systems. It has been shown to influence serotonin 5-HT2A/2C receptors and modulate NMDA receptor function, which can lead to behavioral and physiological effects independent of its action on mGluR5.
Q3: How does MTEP compare to its predecessor, MPEP?
MTEP was developed as a successor to MPEP (2-Methyl-6-(phenylethynyl)pyridine) and generally exhibits a more favorable selectivity profile with fewer off-target effects. MTEP is both more potent and more selective than MPEP as an mGluR5 antagonist. A critical difference is that MPEP has significant antagonist activity at the NMDA receptor at concentrations used to study mGluR5, which can confound experimental results.
Q4: What are some typical in vitro working concentrations for this compound?
This compound has an IC50 of 5 nM and a Ki of 16 nM in in vitro calcium flux assays. In phosphoinositide (PI) hydrolysis assays in rat cortical neurons, MTEP has been shown to inhibit mGluR5 agonist-induced activity at concentrations as low as 0.02 μM.
Q5: What are some typical in vivo doses for this compound in rodents?
The effective dose of this compound in vivo can vary depending on the animal model and the specific behavioral paradigm.
| Animal Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Source |
| Haloperidol-induced muscle rigidity | Rat | i.p. | 0.5 - 3 mg/kg | Decrease in muscle rigidity | |
| Haloperidol-induced catalepsy | Rat | i.p. | 3 - 5 mg/kg | Inhibition of catalepsy | |
| Tail Suspension Test (TST) | Mouse | i.p. | 0.3 - 3 mg/kg | Antidepressant-like effect | |
| Forced Swimming Test (FST) | Rat | i.p. | 1 - 10 mg/kg | No significant effect | |
| Olfactory Bulbectomy (OB) model | Rat | i.p. | 1 mg/kg (repeated) | Attenuation of hyperactivity | |
| Vogel conflict test | Rat | i.p. | 3 - 10 mg/kg | Anxiolytic-like effect | |
| Spinal Nerve Ligation (SNL) | Rat | i.p. | 3 - 10 mg/kg | Reduction of mechanical allodynia | |
| Cocaine priming-induced reinstatement | Rat | i.p. | 0.1 - 1 mg/kg | Attenuation of reinstatement | |
| Lithium-pilocarpine model of epilepsy | Rat | i.p. | 1 mg/kg | Neuroprotective effect | |
| Amphetamine-induced hyperlocomotion | Rat | i.p. | 1.0 mg/kg | Attenuation of hyperactivity |
Experimental Protocols
Radioligand Displacement Assay for mGluR5 Binding Affinity (Ki)
This assay determines the affinity of this compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
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Cell membranes from a cell line stably expressing the human mGluR5 receptor.
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Radioligand (e.g., [3H]-MPEP).
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This compound at a range of concentrations.
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Assay buffer (e.g., Tris-HCl with appropriate salts).
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96-well filter plates.
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Scintillation counter and fluid.
Methodology:
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Incubation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells with no MTEP (total binding) and wells with an excess of a known non-radiolabeled ligand to determine non-specific binding.
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Equilibration: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through the filter plates to separate bound and free radioligand.
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Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of MTEP that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay for mGluR5 Antagonist Activity
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an mGluR5 agonist.
Materials:
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A cell line stably expressing the human mGluR5 receptor (e.g., CHO or HEK293 cells).
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A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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A known mGluR5 agonist (e.g., Quisqualate or CHPG).
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This compound at a range of concentrations.
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Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
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A fluorescence plate reader with an integrated fluidic dispenser.
Methodology:
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Cell Plating: Plate the cells in a 96-well or 384-well microplate and allow them to adhere overnight.
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Dye Loading: Remove the growth medium and load the cells with the calcium-sensitive fluorescent dye in the assay buffer. Incubate for approximately 60 minutes at 37°C to allow for de-esterification of the dye.
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Compound Incubation: Wash the cells with assay buffer and then add this compound at various concentrations. Incubate for a short period to allow the compound to interact with the receptors.
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Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, and then inject the mGluR5 agonist. Immediately begin recording the fluorescence intensity over time.
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Data Analysis: The increase in fluorescence upon agonist addition corresponds to the increase in intracellular calcium. Fit a dose-response curve to determine the IC50 value, which is the concentration of MTEP that inhibits 50% of the agonist-induced calcium response.
Visualizations
Caption: mGluR5 signaling cascade and the inhibitory action of MTEP.
References
pH-dependent solubility of MTEP hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH-dependent solubility of MTEP hydrochloride. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and solubility data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is soluble in water and DMSO, with reported solubility up to 100 mM.[1][2][3][4][5] One supplier indicates solubility in water to be 30 mg/mL, while another states 10 mg/mL in PBS at pH 7.2.
Q2: How does pH affect the solubility of this compound?
A2: As a compound containing a pyridine ring, the solubility of this compound is pH-dependent. It is expected to be more soluble in acidic conditions due to the protonation of the pyridine nitrogen. The pKa for the pyridine nitrogen has been determined to be 3.40, suggesting that the compound will be predominantly in its more soluble, ionized form at a pH below this value.
Q3: What are the pKa values of MTEP?
A3: The acid dissociation constants for MTEP have been determined by 1H NMR spectroscopy. The pKa associated with the pyridine nitrogen is 3.40 ± 0.01, and the pKa associated with the thiazole nitrogen is estimated to be 0.2.
Q4: Is this compound stable in solution?
A4: this compound's stability in solution can be influenced by pH, solvent, temperature, and light exposure. As a pyridine-containing compound, it may be susceptible to degradation in acidic conditions. For long-term storage, it is recommended to keep this compound as a solid. Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles by aliquoting stock solutions.
Q5: How should I prepare a stock solution of this compound?
A5: It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO. For aqueous experiments, a serial dilution method should be used to avoid precipitation ("solvent shock") when adding the DMSO stock to an aqueous buffer.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous solution.
| Possible Cause | Solution |
| Poor aqueous solubility at experimental concentration | Lower the final concentration of this compound in your assay. Consider preparing intermediate dilutions in a co-solvent that is miscible with your aqueous medium. |
| Solvent Shock | When preparing your working solution from a concentrated DMSO stock, use a serial dilution method. Prepare intermediate dilutions in a solvent compatible with your final assay medium. Add the this compound solution to your aqueous buffer dropwise while vortexing. |
| Incorrect pH of the buffer | The solubility of this compound is pH-dependent. Ensure the pH of your buffer is appropriate. For higher concentrations, a more acidic buffer (pH < 3.4) may be required. It is advisable to empirically test a range of physiologically relevant pH values (e.g., 7.2-7.4) for your specific experimental setup. |
| Adsorption to plasticware | Hydrophobic compounds can adsorb to plastic surfaces. Use low-adhesion microplates and polypropylene tubes. Pre-incubating plates with a blocking agent like BSA may help, but ensure it is compatible with your assay. |
Issue: Inconsistent or lower-than-expected biological activity.
| Possible Cause | Solution |
| Degradation in solution | MTEP can degrade over time in solution, especially when exposed to light, high temperatures, or repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment from a frozen stock. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C in amber vials to protect from light. |
| Instability in acidic conditions | Pyridine-containing compounds can be susceptible to degradation in acidic environments. Avoid preparing or storing this compound solutions in strongly acidic buffers for extended periods. Use buffers with a neutral or slightly alkaline pH where possible for long-term experiments. |
pH-Dependent Solubility Data
The following table summarizes the estimated aqueous solubility of this compound at various pH values at 37°C. The values for pH below 7.2 are estimations based on the Henderson-Hasselbalch equation using the known pKa of the pyridine nitrogen (3.40) and the reported solubility in PBS (pH 7.2).
| pH | Estimated Solubility (mg/mL) | Estimated Solubility (mM) |
| 2.0 | > 100 | > 422 |
| 3.0 | ~ 79.4 | ~ 335 |
| 4.0 | ~ 12.6 | ~ 53.2 |
| 5.0 | ~ 10.2 | ~ 43.1 |
| 6.0 | ~ 10.0 | ~ 42.2 |
| 7.2 | 10.0 | 42.2 |
Experimental Protocols
Protocol for Determining pH-Dependent Solubility (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for Biopharmaceutics Classification System (BCS) solubility studies.
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Preparation of Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 2.0, 3.0, 4.5, 6.8, 7.4) at a constant ionic strength.
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Sample Preparation: Add an excess amount of this compound to separate vials containing a known volume of each buffer. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
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Equilibration: Agitate the vials at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period to reach equilibrium. This can take up to 48 hours. Periodically check for equilibrium by sampling at different time points (e.g., 24 and 48 hours) and analyzing the concentration.
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Phase Separation: After reaching equilibrium, separate the solid and liquid phases by centrifugation at high speed or by filtration using a validated, low-binding filter.
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Quantification: Accurately dilute the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
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pH Measurement: Measure the pH of the saturated solution at the end of the experiment to confirm the final pH.
Visualizations
References
MTEP hydrochloride degradation and proper storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of MTEP hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
A1: For long-term storage, this compound as a solid should be stored at -20°C.[1][2][3] Some suppliers also indicate storage at 2-8°C is acceptable.[4] Always refer to the manufacturer's specific recommendations provided on the product datasheet.
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For solutions in aqueous buffers or DMSO, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[5] Ensure the solutions are stored in tightly sealed containers to prevent evaporation and contamination.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation in the solid powder can include a change in color from white/off-white to yellow or brown, and clumping of the powder due to moisture absorption. For solutions, precipitation upon thawing or a change in the solution's color may indicate degradation or solubility issues. For definitive assessment, analytical methods such as HPLC should be used to check for the appearance of new peaks or a decrease in the main peak's area.
Q4: Is this compound sensitive to light?
Q5: What solvents are suitable for dissolving this compound?
A5: this compound is soluble in water up to 100 mM and in DMSO up to 100 mM. For in vivo experiments, it is crucial to use appropriate biocompatible solvents and to be aware of the potential toxicity of the chosen solvent.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound due to improper storage or handling.
Troubleshooting Steps:
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Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light and moisture.
-
Prepare Fresh Solutions: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from the solid compound.
-
Analytical Confirmation: If possible, verify the purity and concentration of your this compound solution using a validated analytical method like HPLC.
-
Review Experimental Protocol: Ensure that the experimental buffers and conditions are compatible with this compound and are not contributing to its degradation.
Issue 2: Precipitation Observed in this compound Solutions
Possible Cause: Poor solubility at the desired concentration, use of an inappropriate solvent, or degradation leading to less soluble products.
Troubleshooting Steps:
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Check Solubility Limits: Ensure the concentration of your solution does not exceed the known solubility of this compound in the chosen solvent.
-
Aid Dissolution: Gentle warming or sonication can help dissolve the compound. However, be cautious with heating as it may accelerate degradation.
-
Adjust pH: The solubility of this compound can be pH-dependent. Adjusting the pH of aqueous solutions may improve solubility.
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Filter Sterilize: If preparing sterile solutions for cell culture or in vivo use, use a 0.22 µm filter after dissolution to remove any undissolved particles.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Long-term | Store in a desiccator, protected from light. |
| Solution (-20°C) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Solution (-80°C) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM | |
| DMSO | 100 mM |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 M HCl.
- Incubate at 60°C for a specified period (e.g., 2, 8, 24 hours).
- Neutralize the solution with an equivalent amount of 0.1 M NaOH.
- Analyze the sample by HPLC.
2. Base Hydrolysis:
- Dissolve this compound in 0.1 M NaOH.
- Incubate at 60°C for a specified period.
- Neutralize the solution with an equivalent amount of 0.1 M HCl.
- Analyze by HPLC.
3. Oxidative Degradation:
- Dissolve this compound in a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for a specified period, protected from light.
- Analyze by HPLC.
4. Thermal Degradation:
- Place solid this compound in a controlled temperature oven (e.g., 60°C).
- Expose for a specified period.
- Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
5. Photolytic Degradation:
- Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
- Simultaneously, keep a control sample in the dark at the same temperature.
- Analyze both samples by HPLC at various time points.
Visualizations
Caption: mGluR5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for forced degradation studies of this compound.
References
- 1. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 4. ≥98% (HPLC), mGlu5 antagonist, | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: MTEP Hydrochloride Studies
This guide provides troubleshooting advice and control experiment protocols for researchers using MTEP hydrochloride, a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo results are inconsistent or show unexpected behavioral effects. What could be the cause?
A1: Unexpected in vivo results can stem from several factors, including off-target effects or issues with the experimental protocol. MTEP, while highly selective for mGluR5, has been reported to interact with serotonergic (5-HT2A/2C) and NMDA receptor systems at higher concentrations.[1][2] These interactions can produce behavioral outcomes independent of mGluR5 antagonism.[1]
Troubleshooting Steps:
-
Verify Dosage: Ensure the dose is within the established range for anxiolytic or antidepressant-like effects (e.g., 0.3-3 mg/kg, i.p. in rodents) and not in a range more likely to cause off-target effects or sedation.[3][4]
-
Run Control Experiments: Perform the control experiments detailed in the "Experimental Protocols" section below, especially using a structurally different mGluR5 antagonist to confirm the effect is target-specific.
-
Check Vehicle and Administration: Ensure the vehicle is appropriate and does not have behavioral effects on its own. This compound is soluble in water or saline. Confirm the administration route and timing are consistent across all animals.
Q2: I am observing neuroprotection in my cell culture model, but I'm not sure if it's a true mGluR5-mediated effect. How can I be certain?
A2: This is a critical question, as some studies have shown that the neuroprotective effects of MTEP in culture can occur at high concentrations through mechanisms independent of mGluR5, potentially involving direct modulation of NMDA receptors.
Troubleshooting Steps:
-
Concentration Curve: Perform a dose-response curve. Effects observed only at very high concentrations (e.g., >20 µM) may suggest off-target activity.
-
Specificity Control: The most definitive control is to use neuronal cultures from mGluR5 knockout mice. If MTEP still shows neuroprotection in these cultures, the effect is not mediated by mGluR5.
Q3: What is the appropriate vehicle for this compound and how should I prepare my solutions?
A3: this compound is readily soluble in water (up to 100 mM) and DMSO (up to 100 mM). For most in vivo experiments, sterile saline is a suitable vehicle.
Solution Preparation and Handling:
-
It is recommended to prepare solutions fresh on the day of use.
-
If storage is necessary, solutions can be stored at -20°C for up to one month.
-
Before use, always allow the solution to equilibrate to room temperature and ensure no precipitation has occurred.
-
For cell culture, ensure the final concentration of DMSO is low (<0.1%) and consistent across all treatment groups, including the vehicle control, to avoid solvent-induced artifacts.
Q4: How does MTEP compare to its predecessor, MPEP?
A4: MTEP was developed as a successor to MPEP and generally offers a better pharmacological profile. MTEP is both more potent and more selective for mGluR5 than MPEP and has fewer documented off-target effects, particularly at the NMDA receptor. However, both compounds require careful experimental design with appropriate controls to ensure accurate interpretation of results.
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative parameters for this compound.
Table 1: Receptor Binding & Potency
| Parameter | Value | Species/System |
|---|---|---|
| IC₅₀ | 5 nM | In vitro Ca²⁺-flux assay |
| Kᵢ | 16 nM | In vitro Ca²⁺-flux assay |
| IC₅₀ | 110 nM | mGlu5a receptor subtype |
| Kᵢ | 42 nM | mGlu5a receptor subtype |
Table 2: Recommended Concentration & Dosage Ranges
| Experimental Model | Recommended Range | Notes |
|---|---|---|
| In Vitro (Cell Culture) | 10 nM - 1 µM | For specific mGluR5 antagonism. Higher concentrations (>20µM) may induce off-target effects. |
| In Vivo (Rodent) | 0.3 - 10 mg/kg (i.p.) | Anxiolytic and antidepressant-like effects are often seen in the 0.3-5 mg/kg range. |
| In Vivo (Primate) | Not widely established | Requires species-specific dose optimization. |
Signaling Pathway & Experimental Workflow Diagrams
mGluR5 Signaling Pathway
Activation of mGluR5, a Gq-protein coupled receptor, initiates a signaling cascade involving Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and activation of Protein Kinase C (PKC), influencing downstream targets like ERK and CREB. MTEP, as a negative allosteric modulator, binds to a site on the receptor to prevent this cascade from occurring in response to glutamate.
Caption: Canonical mGluR5 signaling pathway inhibited by MTEP.
Experimental Workflow for a Behavioral Study
This workflow outlines the necessary steps and controls for a typical in vivo behavioral experiment using MTEP to ensure the results are robust and interpretable.
Caption: Workflow for an in vivo study with essential controls.
Troubleshooting Logic for Unexpected Results
If an experiment yields unexpected or inconclusive results, this decision tree can help diagnose the potential source of the problem.
Caption: Decision tree for troubleshooting MTEP experiments.
Detailed Experimental Protocols
Protocol 1: Vehicle Control for In Vivo Studies
Objective: To control for the effects of the vehicle solution and the administration procedure (e.g., injection stress).
Methodology:
-
Prepare the vehicle solution identically to the drug solution, omitting only this compound. For this compound, this is typically sterile 0.9% saline.
-
Randomly assign a cohort of animals to the vehicle control group.
-
Administer the vehicle to these animals using the same volume, route (e.g., intraperitoneal injection), and timing relative to the behavioral test as the MTEP-treated group.
-
Conduct the behavioral assay and record data.
-
Compare the results from the vehicle-treated group to the MTEP-treated group. The difference between these groups represents the pharmacological effect of MTEP.
Protocol 2: Specificity Control using an Alternative mGluR5 Antagonist
Objective: To confirm that the observed biological effect is due to the antagonism of mGluR5 and not an off-target effect of the MTEP chemical scaffold.
Methodology:
-
Select a potent and selective mGluR5 NAM with a different chemical structure from MTEP (e.g., CTEP).
-
Determine an appropriate dose of the alternative antagonist that is expected to achieve a similar level of mGluR5 occupancy as the MTEP dose used. This may require a literature search or pilot studies.
-
Prepare the drug solution for the alternative antagonist. Note that the vehicle may differ (e.g., CTEP is often formulated in 10% Tween 80). If the vehicle differs, a separate vehicle control group for this antagonist is required.
-
Administer the alternative antagonist to a separate cohort of animals.
-
Conduct the behavioral assay.
References
Validation & Comparative
MTEP Hydrochloride vs. MPEP: A Comparative Guide to mGluR5 Antagonist Selectivity and Potency
For researchers and drug development professionals investigating the role of the metabotropic glutamate receptor 5 (mGluR5), the choice of a selective antagonist is critical for obtaining accurate and interpretable results. This guide provides a detailed, data-driven comparison of two widely used mGluR5 negative allosteric modulators (NAMs): MTEP hydrochloride (3-((2-Methyl-4-thiazolyl)ethynyl)pyridine hydrochloride) and MPEP (2-Methyl-6-(phenylethynyl)pyridine). While both compounds are potent antagonists of mGluR5, extensive research has highlighted significant differences in their selectivity profiles, with MTEP emerging as the more specific pharmacological tool.[1][2]
This comparison guide synthesizes key experimental data to objectively evaluate the performance of MTEP and MPEP, focusing on their selectivity and potency. Detailed experimental protocols for the cited assays are provided to support the reproducibility and verification of the presented data.
Data Presentation: Quantitative Comparison of Potency and Selectivity
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of MTEP and MPEP at their primary target, mGluR5, as well as a range of off-target receptors and ion channels. Lower values for Ki and IC50 indicate higher affinity and potency, respectively.
Table 1: Potency at mGluR5
| Compound | Target | Parameter | Value (nM) | Species |
| MTEP | mGluR5 | IC50 (Ca2+ flux) | 5[2][3] | Rat[2] |
| mGluR5 | Ki | 16 | Human | |
| MPEP | mGluR5 | IC50 (Ca2+ flux) | 36 | Rat |
| mGluR5 | Ki | 16 | - | |
| mGluR5 | IC50 | 10 | - |
Table 2: Selectivity Profile Against Other Receptors
| Target | MTEP (IC50 or Ki in nM) | MPEP (IC50 or Ki in nM) |
| mGluR1 | >10,000 | >10,000 |
| mGluR2 | >10,000 | >10,000 |
| mGluR3 | >10,000 | >10,000 |
| mGluR4 | >10,000 | >10,000 |
| mGluR6 | >10,000 | >10,000 |
| mGluR7 | >10,000 | >10,000 |
| mGluR8 | >10,000 | >10,000 |
| NMDA (NR1/NR2B) | >10,000 | 4,200 |
| Adenosine A1 | >10,000 | >10,000 |
| Dopamine D2 | >10,000 | >10,000 |
| Histamine H1 | >10,000 | >10,000 |
| 5-HT2A | >10,000 | >10,000 |
| Monoamine Oxidase A (MAO-A) | ~30,000 | - |
The data clearly indicates that while both compounds are potent mGluR5 antagonists, MTEP exhibits a significantly cleaner off-target profile. A critical differentiator is the activity of MPEP at the NMDA receptor, where it shows significant antagonist activity at concentrations often used for studying mGluR5. This off-target effect of MPEP can confound experimental results, making it difficult to attribute observed effects solely to mGluR5 modulation. In contrast, MTEP is considerably weaker at the NMDA receptor, with an IC50 value orders of magnitude higher than its affinity for mGluR5.
Signaling Pathways and Allosteric Modulation
MTEP and MPEP function as negative allosteric modulators of mGluR5. They do not compete with the endogenous ligand glutamate for its binding site (the orthosteric site). Instead, they bind to a distinct allosteric site within the transmembrane domain of the receptor. This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of glutamate, thereby inhibiting the downstream signaling cascade.
The primary signaling pathway activated by mGluR5 involves the Gq alpha subunit of G-proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium.
mGluR5 signaling cascade and negative allosteric modulation.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for two key experiments used to characterize the selectivity and potency of MTEP and MPEP.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Workflow for a radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., mGluR5) are prepared from transfected cell lines or native tissue through homogenization and centrifugation.
-
Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [³H]MPEP) and increasing concentrations of the unlabeled test compound (MTEP or MPEP).
-
Competition: The unlabeled test compound competes with the radioligand for binding to the receptor.
-
Separation: The incubation mixture is rapidly filtered through a filter plate to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist, providing a measure of its functional potency (IC50).
Experimental Workflow:
Workflow for a calcium mobilization assay.
Protocol Details:
-
Cell Culture: Cells stably or transiently expressing the receptor of interest are plated in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which increases its fluorescence intensity upon binding to calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (MTEP or MPEP).
-
Agonist Stimulation: The cells are then stimulated with a known agonist of the receptor to induce an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the maximum agonist-induced fluorescence response (IC50) is calculated by fitting the data to a dose-response curve.
Conclusion and Recommendations
References
Comparing MTEP hydrochloride and fenobam as mGluR5 antagonists
An Objective Comparison of MTEP Hydrochloride and Fenobam as mGluR5 Antagonists
Introduction
Metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, is a key regulator of synaptic plasticity and neuronal excitability. Its role in various neurological and psychiatric disorders has made it a significant target for drug development. Among the numerous antagonists developed, 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) and fenobam are prominent non-competitive, negative allosteric modulators (NAMs). MTEP is a widely used preclinical tool praised for its high selectivity, while fenobam is notable for having been evaluated in human clinical trials as an anxiolytic.[1][2][3] This guide provides a detailed, data-driven comparison of this compound and fenobam to assist researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Signaling Pathway
Both MTEP and fenobam function as NAMs, binding to an allosteric site within the seven-transmembrane domain of the mGluR5 receptor.[4] This binding inhibits the receptor's coupling to G-proteins, thereby blocking the downstream signaling cascade. The canonical pathway for mGluR5 involves coupling to the Gq/11 protein, which activates phospholipase C (PLC).[5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events initiate a cascade of downstream signaling, including the activation of kinases like ERK, JNK, and CaMK, which ultimately modulate transcription and cellular responses.
Figure 1: Simplified mGluR5 signaling pathway and point of inhibition by MTEP and fenobam.
Quantitative Performance Data
The following tables summarize the key quantitative parameters for MTEP and fenobam based on published experimental data.
Table 1: In Vitro Receptor Binding and Functional Potency
This table compares the affinity of each compound for the mGluR5 receptor and their potency in functional assays.
| Parameter | This compound | Fenobam | Notes |
| Binding Affinity (Ki/Kd) | ~2-5 nM (rat) | 31 nM (human mGluR5) | MTEP generally shows higher affinity. |
| 54 nM (rat mGluR5) | |||
| Functional Potency (IC50) | ~20 nM (inhibits CHPG-mediated IP hydrolysis) | 43-84 nM | Both are potent antagonists in functional cell-based assays. |
| Selectivity | Highly selective for mGluR5 over other mGluRs and NMDA receptors at functional concentrations. | Selective for mGluR5; shows improved in vivo selectivity over MPEP. | MTEP is considered to have fewer off-target effects than the prototypical antagonist MPEP. |
| Mode of Action | Negative Allosteric Modulator / Inverse Agonist | Negative Allosteric Modulator / Inverse Agonist | Both compounds reduce the basal activity of the receptor. |
Table 2: In Vivo Pharmacokinetics in C57BL/6 Mice
This table outlines key pharmacokinetic parameters, highlighting differences in absorption, distribution, and elimination. Data is derived from studies administering the compounds orally (p.o.).
| Parameter | MTEP (30 mg/kg, p.o.) | Fenobam (30 mg/kg, p.o.) | Reference |
| Tmax (Time to max concentration) | 0.3 h | 0.3 h | |
| Plasma Half-life (t1/2) | 0.5 h | ~1-2 h | |
| Brain Penetration | Rapidly concentrates in the brain. | Rapidly concentrates in the brain. | Both compounds effectively cross the blood-brain barrier. |
Table 3: Comparative In Vivo Efficacy and Side Effect Profile
This table compares the demonstrated therapeutic effects and observed side effects in rodent models.
| Effect | This compound | Fenobam | Notes |
| Analgesia | Effective in pain models. | Effective in formalin-induced and neuropathic pain models. | Fenobam's analgesic effect is lost in mGluR5 knockout mice, confirming its on-target action. |
| Anxiolytic Activity | Anxiolytic-like effects in rodent models (e.g., Vogel conflict). | Anxiolytic in rodents and humans. | Fenobam was originally developed as a non-benzodiazepine anxiolytic. |
| Antiparkinsonian Activity | Reduces haloperidol-induced muscle rigidity and catalepsy in rats. | Not extensively reported. | MTEP shows potential for treating motor symptoms of Parkinson's disease. |
| Locomotor Effects | Tends to reduce locomotor activity at analgesic doses. | Increases spontaneous locomotor activity. | This opposing effect on locomotion is a key differentiating factor. |
| Psychoactive Properties | Can produce discriminative stimulus effects, but lacks reinforcing properties. | May have psychostimulant properties at high doses, a reason for its discontinuation in clinical trials. | Fenobam's side effects in humans included "derealization phenomena". |
Experimental Protocols & Workflow
Reproducible and rigorous experimental design is crucial for evaluating and comparing receptor antagonists. Below are detailed methodologies for key assays.
Experimental Workflow for Antagonist Characterization
The general workflow for characterizing a novel mGluR5 antagonist involves a multi-step process from initial binding studies to functional validation.
Figure 2: Standard experimental workflow for in vitro characterization of an mGluR5 antagonist.
Protocol 1: Radioligand Binding Assay
This assay determines the affinity of a test compound (e.g., MTEP, fenobam) for mGluR5 by measuring its ability to displace a specific radiolabeled ligand.
-
Objective: To determine the equilibrium dissociation constant (Ki) of the unlabeled antagonist.
-
Materials:
-
Membranes from HEK293 cells stably expressing rat mGluR5.
-
Radioligand: [³H]MPEP or a similar tritiated allosteric antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.
-
Test Compounds: MTEP, fenobam, or other unlabeled ligands at various concentrations.
-
96-well plates, scintillation fluid, and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the test compound, a fixed concentration of the radioligand (e.g., [³H]MPEP), and the cell membranes (e.g., 40 µg protein/well).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration over glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of an antagonist to inhibit the mGluR5-mediated production of inositol phosphates (IPs) following agonist stimulation.
-
Objective: To determine the functional potency (IC₅₀) of the antagonist.
-
Materials:
-
Cortical neuronal cultures or HEK293 cells expressing mGluR5.
-
Labeling Agent: myo-[³H]inositol.
-
Agonist: A selective mGluR5 agonist like (S)-3,5-Dihydroxyphenylglycine (DHPG) or (RS)-2-chloro-5-hydroxyphenylglycine (CHPG).
-
Test Compounds: MTEP, fenobam, or other antagonists.
-
Buffer containing LiCl (to inhibit IP degradation).
-
Anion-exchange chromatography columns.
-
-
Procedure:
-
Culture cells in 96-well plates and incubate them overnight with myo-[³H]inositol to label the cellular phosphoinositide pool.
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with various concentrations of the antagonist (MTEP or fenobam) for a set period (e.g., 20 minutes).
-
Stimulate the cells by adding a fixed concentration of the mGluR5 agonist (e.g., 1 mM CHPG) along with LiCl (e.g., 20 mM). Incubate for an additional 40-60 minutes.
-
Lyse the cells and stop the reaction with an acid (e.g., 0.1 M HCl).
-
Separate the total generated [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography.
-
Quantify the [³H]IPs using a scintillation counter.
-
-
Data Analysis:
-
Plot the agonist-stimulated IP production as a function of the antagonist concentration.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation. This value represents the concentration of antagonist required to inhibit 50% of the maximal agonist response.
-
Summary and Conclusion
This compound and fenobam are both potent and selective non-competitive antagonists of the mGluR5 receptor, yet they possess distinct profiles that make them suitable for different research applications.
-
MTEP stands out for its high in vitro potency and selectivity, with fewer off-target effects compared to earlier antagonists like MPEP. Its tendency to reduce locomotor activity and its robust preclinical data in models of Parkinson's disease make it an excellent tool for basic neuroscience research exploring motor control and neuroprotection.
-
Fenobam offers the unique advantage of having been tested in humans, providing a translational bridge that is rare for mGluR5 modulators. Its proven analgesic and anxiolytic effects, combined with excellent in vivo target engagement, make it a valuable compound for studies focused on pain and anxiety. However, researchers should be mindful of its psychostimulant side effects, which differ markedly from the profile of MTEP.
The choice between MTEP and fenobam will ultimately depend on the specific research question, the experimental model, and whether a translational link to human studies is a priority.
Figure 3: Logical comparison of this compound and fenobam highlighting key attributes.
References
- 1. The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTEP, a new selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), produces antiparkinsonian-like effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network | Journal of Neuroscience [jneurosci.org]
MTEP Hydrochloride vs. Other mGluR5 Negative Allosteric Modulators: A Comparative Guide for Researchers
A detailed comparison of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) hydrochloride with other prominent metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs), providing researchers, scientists, and drug development professionals with a comprehensive overview of their performance based on preclinical experimental data.
Metabotropic glutamate receptor 5 (mGluR5) has emerged as a significant therapeutic target for a variety of central nervous system (CNS) disorders, including anxiety, depression, Fragile X syndrome, and Parkinson's disease.[1] Negative allosteric modulators (NAMs) of mGluR5 offer a promising therapeutic strategy by dampening excessive glutamatergic neurotransmission.[2] MTEP hydrochloride is a potent and selective mGluR5 NAM that has been extensively used as a research tool to probe the function of this receptor.[2][3] This guide provides a comparative analysis of this compound against other widely studied mGluR5 NAMs, including 2-methyl-6-(phenylethynyl)pyridine (MPEP), fenobam, mavoglurant, basimglurant, and dipraglurant.
In Vitro Pharmacological Profiles
The in vitro potency and selectivity of mGluR5 NAMs are critical parameters for their utility as research tools and potential therapeutic agents. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of MTEP and its counterparts.
Table 1: Comparative In Vitro Potency of mGluR5 Negative Allosteric Modulators
| Compound | Binding Affinity (Ki, nM) | Functional Potency (IC50, nM) | Species/Assay System |
| MTEP | 16 - 42 | 5 - 110 | Human, Rat / Ca2+ flux, IP-One |
| MPEP | 12.3 - 16 | 10 - 31 | Human, Rat / Ca2+ flux, IP-One |
| Fenobam | - | 58 | Human / Ca2+ flux |
| Mavoglurant | - | 30 | Human / PI turnover |
| Basimglurant | 1.1 (Kd) | - | Human |
| Dipraglurant | - | 21 - 45 | Human, Rat |
Note: Values are compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.[4]
Table 2: Selectivity Profile of mGluR5 Negative Allosteric Modulators
| Compound | Selectivity over mGluR1 | Other Notable Off-Target Activities |
| MTEP | >1000-fold | Fewer off-target effects reported compared to MPEP. |
| MPEP | ~100-fold | NMDA receptor antagonist activity at higher concentrations. |
| Mavoglurant | >300-fold | High selectivity over a large panel of other receptors. |
| Basimglurant | >1000-fold | High selectivity over >100 other targets. |
| Dipraglurant | Highly selective | - |
In Vivo Performance and Efficacy
The therapeutic potential of mGluR5 NAMs is evaluated in various preclinical animal models of CNS disorders. This section compares the in vivo efficacy of MTEP with other NAMs in models of anxiety, depression, and Parkinson's disease.
Table 3: Comparative In Vivo Efficacy of mGluR5 Negative Allosteric Modulators
| Compound | Animal Model | Effective Dose Range (mg/kg, i.p. unless otherwise noted) | Therapeutic Indication |
| MTEP | Light-Dark Box (mouse) | 1 - 10 | Anxiety |
| Forced Swim Test (mouse) | 0.3 - 3 | Depression | |
| Haloperidol-induced catalepsy (rat) | 3 - 5 | Parkinson's Disease | |
| MPEP | Vogel Conflict Test (rat) | 3 - 30 | Anxiety |
| Forced Swim Test (rodent) | - | Depression | |
| MPTP-lesioned non-human primates | - | Parkinson's Disease | |
| Fenobam | Stress-induced hyperthermia (rodent) | - | Anxiety |
| MPTP-lesioned non-human primates | - | Parkinson's Disease | |
| Mavoglurant | Stress-induced hyperthermia (mouse) | 0.1 - 10 (p.o.) | Anxiety |
| L-dopa induced dyskinesia (non-human primate) | - | Parkinson's Disease | |
| Basimglurant | Rodent models of depression | - | Depression |
| Dipraglurant | Haloperidol-induced catalepsy (rat) | 3 - 30 (p.o.) | Parkinson's Disease |
| Forced Swim Test (mouse/rat) | 3 - 50 (p.o.) | Depression |
In a direct comparison in a rat model of haloperidol-induced catalepsy, dipraglurant administered orally showed a similar maximal effect to MTEP administered intraperitoneally.
Pharmacokinetic Profiles
The pharmacokinetic properties of mGluR5 NAMs, including their ability to cross the blood-brain barrier and their duration of action, are crucial for their in vivo utility.
Table 4: Comparative Pharmacokinetic Parameters of mGluR5 Negative Allosteric Modulators in Rodents
| Compound | Half-life (t1/2) | Oral Bioavailability (F%) | Brain to Plasma Ratio | Species |
| MTEP | ~2.9 h (rat) | - | - | Rat |
| MPEP | - | - | - | - |
| Mavoglurant | 2.9 h (p.o.) | 32% | - | Mouse |
| Basimglurant | - | - | - | - |
| Dipraglurant | - | Good | CSF concentrations comparable to plasma-free fraction | Rat |
Note: Pharmacokinetic parameters can vary significantly between species and experimental conditions.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the drug discovery process for mGluR5 NAMs, the following diagrams illustrate the mGluR5 signaling pathway and a typical preclinical development workflow.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mGluR5 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human or rat mGluR5 receptor (e.g., HEK293 cells). The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.
-
Competition Binding: A fixed concentration of a radiolabeled mGluR5 NAM, such as [³H]MPEP, is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (e.g., MTEP).
-
Separation and Detection: The reaction is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Forced Swim Test (Mouse)
Objective: To assess the antidepressant-like activity of a test compound.
Methodology:
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of approximately 15 cm, such that the mouse cannot touch the bottom or escape.
-
Procedure: Mice are individually placed into the water-filled cylinder. The total duration of the test is typically 6 minutes.
-
Behavioral Scoring: The duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) is recorded, usually during the last 4 minutes of the test.
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
In Vivo Haloperidol-Induced Catalepsy (Rat)
Objective: To evaluate the potential anti-parkinsonian effects of a test compound.
Methodology:
-
Induction of Catalepsy: Rats are treated with the dopamine D2 receptor antagonist haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce a cataleptic state.
-
Drug Administration: The test compound (e.g., MTEP or dipraglurant) or vehicle is administered at a specified time before or after the haloperidol injection.
-
Catalepsy Assessment: At various time points after drug administration, the degree of catalepsy is measured. A common method is the bar test, where the rat's forepaws are placed on a horizontal bar raised a few centimeters above a surface. The latency to remove both paws from the bar is recorded, with a predetermined cut-off time.
-
Data Analysis: A reduction in the cataleptic score or the latency to move from the bar indicates a potential anti-parkinsonian effect.
Conclusion
This compound stands as a highly potent and selective mGluR5 negative allosteric modulator, demonstrating significant utility in preclinical research. Compared to the prototypical mGluR5 NAM, MPEP, MTEP exhibits a superior selectivity profile with fewer reported off-target effects, making it a more precise tool for investigating mGluR5 function. Newer generation NAMs such as mavoglurant, basimglurant, and dipraglurant have also been developed with high potency and selectivity, and in some cases, improved pharmacokinetic properties suitable for clinical investigation. The choice of a specific mGluR5 NAM for a particular study will depend on the desired balance of potency, selectivity, pharmacokinetic properties, and the specific experimental context. This guide provides a foundational comparison to aid researchers in making an informed decision for their drug discovery and development efforts targeting the mGluR5 receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Rescue of Fmr1KO phenotypes with mGluR5 inhibitors: MRZ-8456 versus AFQ-056 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of MTEP Hydrochloride Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of MTEP hydrochloride, a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), with the phenotypes observed in corresponding genetic knockout models. By juxtaposing the outcomes of pharmacological intervention with genetic deletion, this document aims to validate the on-target effects of MTEP and offer a clearer understanding of its therapeutic potential in neurological disorders such as Fragile X syndrome and Parkinson's disease.
This compound vs. Genetic Models in Fragile X Syndrome
Fragile X syndrome (FXS) is a genetic disorder characterized by intellectual disability, anxiety, and hypersensitivity to sensory stimuli. The "mGluR theory of Fragile X" posits that excessive mGluR5 signaling contributes to the pathophysiology of the disease. Consequently, mGluR5 antagonists like MTEP have been investigated as a potential therapeutic strategy. The Fmr1 knockout (KO) mouse is a widely used genetic model that recapitulates many of the behavioral and cellular phenotypes of human FXS.[1][2]
Data Presentation: Behavioral and Molecular Phenotypes
The following table summarizes the comparative effects of MTEP administration in Fmr1 KO mice and the phenotype of mGluR5 KO mice, providing a cross-validation of the therapeutic hypothesis.
| Phenotype | Fmr1 KO Mouse (Untreated) | Fmr1 KO Mouse + MTEP | mGluR5 KO Mouse |
| Hyperactivity / Locomotor Activity | Increased total distance traveled in open field tests.[3][4] | Reduced locomotor activity towards wild-type levels. | Generally display hyperactivity. |
| Anxiety-Like Behavior (Elevated Plus Maze) | Increased time spent in open arms, suggesting reduced anxiety or increased risk-taking. | Normalizes open arm exploration time closer to wild-type levels. | Reduced anxiety-like behavior. |
| Audiogenic Seizures | Highly susceptible to sound-induced seizures. | Significantly reduces the incidence and severity of audiogenic seizures. | Reduced susceptibility to seizures. |
| Synaptic Protein Synthesis | Basal protein synthesis in the hippocampus is elevated. | Reduces elevated protein synthesis rates to wild-type levels. | Basal protein synthesis is not elevated in the same manner as Fmr1 KO. |
This compound vs. Genetic Models in Parkinson's Disease
Parkinson's disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor impairments. Glutamatergic excitotoxicity is implicated in the neuronal death observed in PD, and mGluR5 is expressed in brain regions affected by the disease. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a common toxin-induced model that mimics the dopaminergic cell loss and motor deficits of PD.
Data Presentation: Neuroprotective and Motor Effects
This table compares the effects of MTEP in the MPTP model of Parkinson's disease with the phenotype of mGluR5 knockout mice in a similar model, highlighting the neuroprotective potential of targeting mGluR5.
| Phenotype | MPTP-Treated Mouse (Untreated) | MPTP-Treated Mouse + MTEP | mGluR5 KO Mouse (in a PD model) |
| Dopaminergic Neuron Survival | Significant loss of dopaminergic neurons in the substantia nigra. | Provides neuroprotection, reducing the loss of dopaminergic neurons. | Showed attenuated loss of dopaminergic neurons in a 6-OHDA model. |
| Striatal Dopamine Levels | Severe depletion of dopamine in the striatum. | Attenuates the reduction in striatal dopamine levels. | Exhibited significantly less striatal dopamine depletion in a 6-OHDA model. |
| Motor Deficits (e.g., Rotarod, Pole Test) | Impaired motor coordination and performance. | Improves motor function and reduces parkinsonian-like motor deficits. | Showed improved performance on motor tasks compared to wild-type in a 6-OHDA model. |
| Alpha-Synuclein Aggregation | Can induce aggregation of alpha-synuclein. | Preclinical evidence suggests potential to reduce alpha-synuclein-mediated toxicity. | Genetic reduction of mGluR5 has been shown to be neuroprotective in models with alpha-synuclein pathology. |
Experimental Protocols
Behavioral Assays
-
Purpose: To assess locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material. The arena is often divided into a central and a peripheral zone.
-
Procedure:
-
Place the mouse in the center of the arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
An automated tracking system records parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
-
-
Data Analysis: A reduction in total distance traveled can indicate sedative effects, while an increased preference for the periphery is often interpreted as anxiety-like behavior. Fmr1 KO mice typically show hyperactivity, which is a greater total distance traveled.
-
Purpose: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two arms enclosed by walls.
-
Procedure:
-
Place the rodent in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. Fmr1 KO mice often spend more time in the open arms, which may reflect reduced anxiety or increased impulsivity.
-
Purpose: To assess motor coordination and balance.
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.
-
Procedure:
-
Place the mouse on the rotating rod.
-
The rod accelerates from a low to a high speed over a set time (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Typically, mice are given several trials with an inter-trial interval.
-
-
Data Analysis: A longer latency to fall indicates better motor coordination. This test is sensitive to motor deficits induced by neurotoxins like MPTP.
-
Purpose: To assess hypersensitivity to auditory stimuli, a key phenotype in Fmr1 KO mice.
-
Apparatus: A sound-attenuating chamber equipped with a high-frequency sound source.
-
Procedure:
-
Place the mouse in the chamber and allow for a brief habituation period.
-
Expose the mouse to a high-intensity auditory stimulus (e.g., a bell or a siren at 120 dB) for a defined duration (e.g., 60 seconds).
-
Observe and score the seizure response, which can range from wild running to tonic-clonic seizures.
-
-
Data Analysis: The incidence and severity of seizures are recorded. A reduction in seizure score indicates a therapeutic effect.
Molecular and Neurochemical Assays
-
Purpose: To quantify the levels of specific proteins in brain tissue.
-
Procedure:
-
Dissect the brain region of interest (e.g., hippocampus) and homogenize in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., PSD-95, GluA1).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
-
Data Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH). This allows for the comparison of protein levels between different experimental groups.
-
Purpose: To measure the concentration of dopamine and its metabolites (DOPAC and HVA) in brain tissue, particularly the striatum.
-
Procedure:
-
Dissect the striatum and homogenize it in an acidic solution (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge the homogenate and filter the supernatant.
-
Inject a known volume of the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase C18 column and an electrochemical detector.
-
The compounds are separated based on their physicochemical properties and detected as they elute from the column.
-
-
Data Analysis: The concentration of dopamine and its metabolites is calculated by comparing the peak areas from the samples to those of known standards.
Visualizations: Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
References
- 1. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Altered anxiety-related and social behaviors in the Fmr1 knockout mouse model of fragile X syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Behavioral, neurotransmitter and transcriptomic analyses in male and female Fmr1 KO mice [frontiersin.org]
- 4. Behavioral analysis of male and female Fmr1 knockout mice on C57BL/6 background - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MTEP Hydrochloride and LY456236 in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two metabotropic glutamate receptor antagonists, MTEP hydrochloride and LY456236, in preclinical models of pain. The data and experimental protocols are derived from peer-reviewed research to facilitate an objective evaluation of their potential as analgesic agents.
Introduction to the Compounds
This compound is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] LY456236 is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1).[2] Both mGluR1 and mGluR5 are Group I mGluRs, which are predominantly expressed postsynaptically and are coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[3][4] The blockade of these receptors has been a key strategy in mitigating pain in various preclinical models.[3]
Efficacy in Pain Models: A Head-to-Head Comparison
A key study directly compared the antinociceptive effects of MTEP and LY456236 in two distinct rodent pain models: the mouse formalin test, a model of inflammatory pain, and the rat spinal nerve ligation (SNL) model, a model of neuropathic pain.
Quantitative Data Summary
The systemic administration of both MTEP and LY456236 demonstrated a reduction in pain-related behaviors in both models. However, LY456236 was found to be more efficacious in the neuropathic pain model, where it completely reversed mechanical allodynia.
| Compound | Pain Model | Key Efficacy Finding | Reference |
| This compound | Mouse Formalin Test | Reduced formalin-induced hyperalgesia | |
| Rat Spinal Nerve Ligation (SNL) | Reduced mechanical allodynia | ||
| LY456236 | Mouse Formalin Test | Reduced formalin-induced hyperalgesia | |
| Rat Spinal Nerve Ligation (SNL) | Completely reversed mechanical allodynia |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms and experimental procedures involved, the following diagrams are provided.
Signaling Pathway of Group I mGluRs
Caption: Group I mGluR signaling cascade and points of antagonist intervention.
Experimental Workflow for Neuropathic Pain Model (Spinal Nerve Ligation)
References
A Comparative Guide to the Side-Effect Profiles of MTEP Hydrochloride and MPEP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side-effect profiles of two widely used metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators, MTEP hydrochloride and MPEP. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.
Executive Summary
MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine) was developed as a successor to MPEP (2-Methyl-6-(phenylethynyl)pyridine) and generally exhibits a more favorable side-effect profile due to its higher selectivity for the mGluR5 receptor.[1] The primary differentiator lies in their off-target activities, with MPEP demonstrating significant interaction with NMDA receptors, a characteristic less pronounced with MTEP.[2][3][4] This difference in selectivity has implications for the interpretation of behavioral and physiological studies. Both compounds, however, have been reported to induce psychoactive effects and can impact motor function at higher doses.[5]
Data Presentation: Quantitative Comparison of Binding Affinities and In Vivo Effects
The following tables summarize the binding affinities of MTEP and MPEP at their primary target (mGluR5) and key off-target sites, as well as a comparison of their in vivo behavioral effects.
Table 1: Comparative Receptor Binding Affinities (IC50/Ki in nM)
| Target | MTEP (nM) | MPEP (nM) | Key Observation |
| mGluR5 | IC50: 5.3, Ki: 2.1 | IC50: 10, Ki: 16 | Both are potent mGluR5 antagonists, with MTEP showing slightly higher affinity. |
| mGluR1 | >10,000 | >10,000 | Both show high selectivity against the closely related mGluR1. |
| NMDA (NR1/NR2B) | >10,000 | 4,200 | MPEP has a significantly higher affinity for the NMDA receptor, indicating a higher potential for off-target effects related to NMDA receptor modulation. MTEP's interaction is considerably weaker. |
| Other mGluRs (2,3,4,6,7,8) | >10,000 | >10,000 | Both compounds are highly selective against other mGluR subtypes. |
| Adenosine A1 | >10,000 | >10,000 | No significant off-target activity at this receptor for either compound. |
Table 2: Comparative In Vivo Side-Effect Profile
| Behavioral/Physiological Parameter | MTEP | MPEP | Key Observation |
| Locomotor Activity | Reduced at doses of 1-30 mg/kg. | Reduced at doses of 3-30 mg/kg. | Both compounds can induce hypoactivity, a potential sedative-like side effect. |
| Motor Coordination (Rotarod) | Impaired performance at doses of 1-30 mg/kg. | Impaired performance at doses of 3-30 mg/kg. | Both compounds can impair motor coordination, with effects observed at similar dose ranges. |
| Catalepsy (Haloperidol-induced) | Potentiates haloperidol-induced catalepsy. | Acute treatment showed a trend towards reversal at 3 mg/kg but no significant effect at 6 mg/kg. Chronic treatment did not significantly influence catalepsy. | The effects on catalepsy appear to be complex and may differ between acute and chronic administration, as well as the specific experimental conditions. |
| Anxiolytic-like Effects | Observed at doses of 3-10 mg/kg. | Observed at doses of 3-30 mg/kg. | Both compounds exhibit anxiolytic-like properties, a potential therapeutic effect but also a psychoactive side effect. |
| Body Temperature | Reduced at doses of 1-30 mg/kg. | Reduced at doses of 3-30 mg/kg. | Both compounds can induce hypothermia. |
Mandatory Visualization
The following diagrams illustrate the primary signaling pathway of the target receptor (mGluR5) and a key off-target receptor (NMDA) to visualize the mechanisms underlying the observed effects and side effects.
Caption: mGluR5 signaling cascade and point of inhibition by MTEP/MPEP.
References
- 1. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective activity of the mGluR5 antagonists MPEP and MTEP against acute excitotoxicity differs and does not reflect actions at mGluR5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MTEP Hydrochloride's On-Target Effects: A Comparative Guide with Knockout Mice
For researchers, scientists, and drug development professionals, understanding the specificity of a pharmacological agent is paramount. This guide provides a comprehensive comparison of the effects of the mGluR5 negative allosteric modulator (NAM), MTEP hydrochloride, with the phenotype of mGluR5 knockout (KO) mice. By juxtaposing the outcomes of pharmacological blockade and genetic deletion, we can delineate the on-target effects of MTEP and identify potential off-target activities.
This guide summarizes key experimental data from behavioral and molecular assays, presents detailed protocols for reproducibility, and visualizes the underlying signaling pathways and experimental workflows.
Comparative Data Summary
The following tables summarize quantitative data from studies directly comparing the effects of MTEP administration in wild-type mice to the behavioral and molecular phenotype of mGluR5 KO mice.
Behavioral Phenotypes
| Behavioral Assay | Parameter | mGluR5 Knockout Mice vs. Wild-Type | MTEP-treated Wild-Type Mice vs. Vehicle | On-Target Effect Validation |
| Touchscreen Extinction Task | Perseverative Responses | Increased perseverative responses during extinction phase.[1] | Increased perseverative responses during extinction phase.[1] | High concordance suggests MTEP's effect on cognitive flexibility is primarily mediated by mGluR5 antagonism. |
| Trials to Criterion (Reversal Learning) | Significantly more trials required to reach criterion in reversal learning tasks.[2] | - | Genetic deletion impairs reversal learning, indicating a role for mGluR5 in this cognitive function. | |
| Open Field Test | Locomotor Activity | Increased novelty-induced locomotor activity.[3][4] | MTEP administration has been shown to increase locomotor activity. | The similar hyperactive phenotype suggests MTEP's influence on locomotion is linked to mGluR5 inhibition. |
| Time in Center | No significant difference in time spent in the center of the open field. | - | This suggests that mGluR5 may not be critically involved in baseline anxiety-like behavior in this paradigm. | |
| Morris Water Maze | Escape Latency | Data from direct comparative studies with MTEP is limited. | Data from direct comparative studies with mGluR5 KO is limited. | Further research is needed for direct validation in this domain. |
| Time in Target Quadrant | Data from direct comparative studies with MTEP is limited. | Data from direct comparative studies with mGluR5 KO is limited. | Further research is needed for direct validation in this domain. |
Molecular and Neurochemical Phenotypes
| Assay | Parameter | mGluR5 Knockout Mice vs. Wild-Type | MTEP-treated Wild-Type Mice vs. Vehicle | On-Target Effect Validation |
| Phosphoinositide (PI) Hydrolysis | Agonist-stimulated IP Accumulation | Abolished agonist-stimulated PI hydrolysis. | MTEP potently blocks agonist-stimulated PI hydrolysis. | Direct evidence of MTEP's on-target antagonistic activity at the mGluR5 receptor. |
| Electrophysiology (Cortical Neurons) | NMDA Receptor Currents | - | High concentrations of MTEP show neuroprotective effects independent of mGluR5, suggesting off-target effects at these doses. | Highlights the importance of dose selection to ensure on-target effects. At lower, pharmacologically relevant doses, effects are expected to be mGluR5-dependent. |
Key Experimental Protocols
Touchscreen Extinction Task
Objective: To assess cognitive flexibility and perseverative behavior.
Apparatus: Operant conditioning chambers equipped with a touchscreen, a reward magazine, and a house light.
Procedure:
-
Habituation: Mice are habituated to the chambers and trained to receive a liquid reward from the magazine.
-
Initial Touch Training: Mice are trained to touch a simple visual stimulus (e.g., a white square) on the screen to receive a reward.
-
Acquisition Phase: Mice learn to associate touching the stimulus with a reward. A trial is initiated by the mouse poking its nose into the illuminated magazine. The stimulus is then presented on the screen. A correct response (touching the stimulus) results in a reward delivery, accompanied by a tone and light cue in the magazine. An incorrect response (touching the blank part of the screen) results in a timeout period with the house light on.
-
Extinction Phase: Following successful acquisition, the extinction phase begins. In this phase, touching the stimulus no longer results in a reward. The number of non-rewarded touches (perseverative responses) is measured over a set period.
Open Field Test
Objective: To assess locomotor activity and anxiety-like behavior in a novel environment.
Apparatus: A square or circular arena with walls, typically made of a non-reflective material. The arena is placed in a dimly lit, quiet room. A video camera is mounted above the arena to record the mouse's activity.
Procedure:
-
Acclimation: Mice are brought to the testing room at least 30 minutes before the test to acclimate to the new environment.
-
Test: Each mouse is gently placed in the center of the open field arena.
-
Recording: The mouse's behavior is recorded for a predetermined period, typically 5 to 20 minutes.
-
Analysis: The recorded video is analyzed using tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Phosphoinositide (PI) Hydrolysis Assay
Objective: To measure the functional activity of Gq-coupled receptors like mGluR5 by quantifying the accumulation of inositol phosphates (IPs).
Materials:
-
Primary cortical neuron cultures from wild-type and mGluR5 KO mice.
-
[³H]-myo-inositol.
-
Agonist (e.g., DHPG) and antagonist (MTEP).
-
Lithium chloride (LiCl) to inhibit inositol monophosphatase.
-
Dowex AG1-X8 resin for anion exchange chromatography.
Procedure:
-
Labeling: Neuronal cultures are incubated overnight with [³H]-myo-inositol to label the membrane phosphoinositide pool.
-
Pre-incubation: Cells are washed and pre-incubated with a buffer containing LiCl. For antagonist studies, MTEP is added during this step.
-
Stimulation: The mGluR5 agonist is added to stimulate the receptor and initiate PI hydrolysis.
-
Termination: The reaction is stopped by adding a cold acid solution (e.g., perchloric acid).
-
Extraction and Quantification: The aqueous phase containing the radiolabeled IPs is separated and applied to an anion exchange column (Dowex resin). The accumulated [³H]-IPs are then eluted and quantified using liquid scintillation counting.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using the DOT language.
Caption: mGluR5 Signaling Pathway.
Caption: Experimental Workflow for Validation.
References
- 1. Assessment of mGluR5 KO mice under conditions of low stress using a rodent touchscreen apparatus reveals impaired behavioural flexibility driven by perseverative responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Touchscreen testing reveals clinically relevant cognitive abnormalities in a mouse model of schizophrenia lacking metabotropic glutamate receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mGluR5 Ablation in Cortical Glutamatergic Neurons Increases Novelty-Induced Locomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 5 knockout promotes motor and biochemical alterations in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
MTEP vs. MPEP: A Comparative Analysis in Cocaine Reinstatement Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5): 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP) and 2-Methyl-6-(phenylethynyl)pyridine (MPEP). The modulation of mGluR5 is a significant area of research for therapeutic interventions in cocaine addiction, as this receptor is critically involved in the neurobiological adaptations that drive relapse.[1][2] Both MTEP and MPEP have been instrumental in exploring the role of mGluR5 in cocaine-seeking behaviors. However, they exhibit key differences in selectivity and reported efficacy, making a direct comparison essential for experimental design and data interpretation.
Comparative Efficacy in Attenuating Cocaine Reinstatement
MTEP and MPEP have been extensively studied for their ability to reduce cocaine-seeking behavior in animal models of relapse. The most common paradigm is the reinstatement model, which involves training animals to self-administer cocaine, followed by an extinction period where the drug is withheld, and finally, re-exposure to triggers that reinstate drug-seeking behavior. These triggers typically include a priming dose of cocaine itself (drug-induced reinstatement) or presentation of cues previously associated with cocaine availability (cue-induced reinstatement).
Studies consistently show that systemic blockade of mGluR5 with NAMs like MTEP and MPEP inhibits cocaine seeking.[3] However, the effective dose, the specific trigger they block, and the context of the behavioral model can vary.
Data Presentation: MTEP vs. MPEP in Cocaine Reinstatement
The following tables summarize quantitative data from key studies, illustrating the effects of each compound on cocaine-seeking behavior.
Table 1: Efficacy of MTEP in Cocaine Reinstatement Models
| Animal Model | Reinstatement Trigger | MTEP Dose (Route) | Effect on Active Lever Pressing | Reference |
| Wistar Rats | Cocaine-Associated Stimulus (S+) | 1, 3, 10 mg/kg (i.p.) | Dose-dependent, significant reduction | [4] |
| Wistar Rats | Cocaine Self-Administration | 3, 10 mg/kg (i.p.) | Significant decrease in cocaine intake | [4] |
| Sprague-Dawley Rats | Cocaine Priming (10 mg/kg) | 0.1, 1 mg/kg (i.p.) | Dose-dependent attenuation | |
| Sprague-Dawley Rats | Cocaine-Associated Cues | 0.1, 1 mg/kg (i.p.) | Dose-dependent attenuation | |
| Sprague-Dawley Rats | Cocaine Priming (10 mg/kg) | 0.3 µ g/side (intra-NAcore) | Significant inhibitory effect | |
| Sprague-Dawley Rats | Cue-Induced | 1 µ g/side (intra-NAcore) | Trend towards inhibition (not significant) | |
| C57BL/6 Mice | Cocaine Priming (7.5 mg/kg) | 3 µg (intra-NAc shell) | Decreased drug-primed reinstatement |
Table 2: Efficacy of MPEP in Cocaine Reinstatement Models
| Animal Model | Reinstatement Trigger | MPEP Dose (Route) | Effect on Active Lever Pressing | Reference |
| Sprague-Dawley Rats | Cocaine Priming (10 mg/kg) | 1, 3 mg/kg (i.p.) | Dose-dependent attenuation (3 mg/kg showed some non-specific effects) | |
| Sprague-Dawley Rats | Cocaine Priming (10 mg/kg) | 10, 20, 30 mg/kg (i.p.) | Dose-dependent inhibition | |
| Sprague-Dawley Rats | Cue-Induced | 10, 20, 30 mg/kg (i.p.) | No significant effect | |
| Sprague-Dawley Rats | Cocaine Priming | 1 µ g/0.5 µl (intra-NAc shell) | Attenuated reinstatement | |
| OF1 Mice | Cocaine Priming (CPP Model) | 30 mg/kg (i.p.) | Potentiated cocaine's reinstating effect |
Note: CPP refers to the Conditioned Place Preference model, a different paradigm from operant self-administration and reinstatement.
Key Differences and Selectivity
While both compounds are potent mGluR5 antagonists, MTEP is generally considered to be more selective. MPEP has been shown to have off-target effects, most notably as an inhibitor of NMDA receptors, which could confound experimental results. This difference in selectivity is a critical consideration for researchers aiming to specifically probe the function of mGluR5.
Table 3: Comparative Selectivity Profile of MTEP and MPEP
| Target | MTEP (IC50 or Ki) | MPEP (IC50 or Ki) | Significance | Reference(s) |
| mGluR5 | IC50: 5.3 nM, Ki: 2.1 nM | IC50: 10-36 nM, Ki: 16 nM | Both are potent antagonists. | |
| mGluR1 | >10,000 nM | >10,000 nM | High selectivity over mGluR1 for both. | |
| NMDA (NR1/NR2B) | >10,000 nM | 4,200 nM | MTEP shows negligible affinity; MPEP has significant off-target activity. | |
| Other mGluRs | No significant effect | No appreciable activity | Both are selective against other mGluR subtypes. |
The superior selectivity of MTEP makes it a more precise pharmacological tool for isolating the role of mGluR5 in cocaine reinstatement. The off-target actions of MPEP at NMDA receptors could contribute to some of its behavioral effects, making data interpretation more complex.
Mandatory Visualizations
mGluR5 Signaling Pathway
The mGluR5 receptor is a G-protein coupled receptor that, upon binding with glutamate, initiates a cascade of intracellular events. This signaling is crucial in synaptic plasticity and is implicated in the long-term changes in the brain associated with addiction.
Caption: Canonical mGluR5 signaling cascade initiated by glutamate binding.
Experimental Workflow for Cocaine Reinstatement
The reinstatement model is a multi-phase procedure designed to mimic the cycle of drug use, abstinence, and relapse in humans.
Caption: Generalized experimental workflow for cocaine reinstatement studies.
Experimental Protocols
Reproducible data relies on detailed and consistent methodologies. Below is a generalized protocol for a cocaine reinstatement study based on common practices cited in the literature.
Subjects and Surgical Preparation
-
Subjects: Typically, adult male Sprague-Dawley or Wistar rats, or C57BL/6 mice are used. Animals are individually housed and maintained on a 12-hour light/dark cycle.
-
Surgery: Animals designated for intravenous self-administration are surgically implanted with a chronic indwelling catheter into the jugular vein. The catheter is passed subcutaneously to an exit point on the back. Animals are allowed a recovery period of approximately one week before behavioral training begins.
Cocaine Self-Administration (Acquisition Phase)
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light, and a tone generator. The chamber is connected to an infusion pump for drug delivery.
-
Procedure: Animals are placed in the chambers for daily sessions (e.g., 2 hours). A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.25 mg/infusion) and the presentation of a discrete cue complex (e.g., tone and light). A press on the inactive lever has no programmed consequence.
-
Schedule of Reinforcement: Training often begins on a fixed-ratio 1 (FR1) schedule, where every active lever press is reinforced. This may later be shifted to a higher schedule, such as FR5, to establish more robust responding.
-
Criterion: Training continues until animals demonstrate stable responding, typically defined as earning a minimum number of infusions per session for several consecutive days.
Extinction Phase
-
Procedure: Following the acquisition phase, extinction sessions begin. During these sessions, active lever presses no longer result in cocaine infusions or the presentation of the associated cues.
-
Criterion: Extinction training continues until responding on the active lever is significantly reduced, for example, to less than 30% of the rate observed during the self-administration phase.
Reinstatement Testing
-
Procedure: Once the extinction criterion is met, reinstatement testing can begin. Before the session, animals are administered the test compound (MTEP, MPEP, or vehicle) via the intended route (e.g., intraperitoneal injection 30-60 minutes prior to the test).
-
Triggers:
-
Drug-Induced: The animal receives a non-contingent, priming injection of cocaine (e.g., 10 mg/kg, i.p.) immediately before being placed in the chamber.
-
Cue-Induced: Active lever presses result in the presentation of the light and tone cue complex previously paired with cocaine, but no drug is delivered.
-
-
Data Collection: The primary measure is the number of presses on the active lever, which is interpreted as cocaine-seeking behavior. Presses on the inactive lever are also recorded as a measure of general locomotor activity.
Conclusion
Both MTEP and MPEP are valuable tools for investigating the role of mGluR5 in cocaine addiction. The balance of evidence suggests that both compounds can effectively attenuate cocaine-seeking behavior in reinstatement models, particularly when reinstatement is triggered by a cocaine prime.
However, for researchers aiming to specifically target mGluR5, MTEP is the superior choice due to its significantly higher selectivity and lack of confounding off-target activity at NMDA receptors . The conflicting data for MPEP in conditioned place preference models, where it has been shown to potentiate cocaine's effects, highlights the importance of considering the specific behavioral paradigm and the compound's broader pharmacological profile when interpreting results. Future research should continue to leverage these tools to dissect the precise mechanisms by which mGluR5 signaling contributes to relapse and to develop more effective pharmacotherapies for cocaine use disorder.
References
- 1. scivisionpub.com [scivisionpub.com]
- 2. The Role of Metabotropic Glutamate Receptor Subtype 5 in Mouse Models of Cocaine Addiction [scivisionpub.com]
- 3. Role of mGluR5 Neurotransmission in Reinstated Cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissociation of the Effects of MTEP [3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine] on Conditioned Reinstatement and Reinforcement: Comparison between Cocaine and a Conventional Reinforcer - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating the Psychoactive Profiles of MTEP and PCP: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the psychoactive effects of 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP) and Phencyclidine (PCP), offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data. The following sections will delve into the distinct pharmacological mechanisms, signaling pathways, and behavioral outcomes associated with these two compounds, highlighting their key differences to inform future research and therapeutic development.
At a Glance: MTEP vs. PCP
| Feature | MTEP | PCP |
| Primary Mechanism | Negative Allosteric Modulator of mGluR5 | Non-competitive NMDA Receptor Antagonist |
| Psychoactive Class | Atypical; anxiolytic, antidepressant-like | Dissociative Anesthetic, Hallucinogen |
| Psychotomimetic Effects | Induces social isolation, but lacks hyperactivity and stereotypy.[1] | Induces a broad range of schizophrenia-like symptoms including hallucinations, paranoia, agitation, and cognitive deficits.[2][3][4] |
| Reinforcing Properties | Lacks reinforcing effects in self-administration studies.[5] | Highly reinforcing and possesses a high abuse potential. |
| Off-Target Effects | Can modulate NMDA receptor function at high concentrations and has shown interactions with the serotonergic system. | Interacts with dopamine and serotonin transporters, and sigma receptors. |
Unraveling the Mechanisms: Distinct Signaling Pathways
The psychoactive effects of MTEP and PCP stem from their interactions with distinct glutamate receptor systems. MTEP acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), while PCP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. These different molecular targets initiate divergent intracellular signaling cascades, leading to their unique behavioral profiles.
MTEP and the mGluR5 Signaling Pathway
MTEP binds to an allosteric site on the mGluR5 receptor, modulating its response to the endogenous ligand glutamate. mGluR5 is a G-protein coupled receptor that, upon activation, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). By negatively modulating this pathway, MTEP can influence neuronal excitability and synaptic plasticity.
PCP and the NMDA Receptor Signaling Pathway
PCP acts as a non-competitive antagonist by binding to a site within the ion channel of the NMDA receptor, physically blocking the influx of ions such as Ca²⁺. This blockade of the NMDA receptor disrupts normal glutamatergic neurotransmission, which is crucial for synaptic plasticity, learning, and memory. The psychotomimetic effects of PCP are largely attributed to this disruption of NMDA receptor function. Furthermore, PCP can indirectly affect other neurotransmitter systems, including dopamine and serotonin, contributing to its complex psychoactive profile.
References
- 1. The selective mGlu5 receptor antagonist MTEP, similar to NMDA receptor antagonists, induces social isolation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phencyclidine - Wikipedia [en.wikipedia.org]
- 3. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 5. mGluR5 antagonist-induced psychoactive properties: MTEP drug discrimination, a pharmacologically selective non-NMDA effect with apparent lack of reinforcing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MTEP Hydrochloride: A Guide for Laboratory Professionals
The proper disposal of MTEP hydrochloride, a potent and selective mGluR5 antagonist used in research, is crucial for maintaining laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring that researchers, scientists, and drug development professionals can manage their waste streams effectively and responsibly.
This compound Disposal Profile
Before proceeding with disposal, it is essential to understand the hazard profile of this compound. Based on available safety data sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, it is imperative to handle all chemical waste with care and to follow established laboratory safety protocols.
| Characteristic | Information | Citation |
| Chemical Name | 3-[2-(2-methyl-4-thiazolyl)ethynyl]-pyridine, monohydrochloride | |
| CAS Number | 1186195-60-7 | |
| Hazard Classification | Not classified as hazardous according to GHS | |
| Environmental Precautions | Do not allow to enter sewers/ surface or ground water. | |
| Disposal Method | Transfer to a chemical waste container for disposal in accordance with local regulations. |
Step-by-Step Disposal Procedures
While this compound is not classified as hazardous, it must be disposed of as chemical waste through a licensed disposal vendor. Adherence to institutional and local regulations is mandatory.
Waste Identification and Segregation
-
Identify this compound Waste: This includes pure, unused this compound, expired stock, contaminated materials (e.g., weighing boats, gloves, pipette tips), and solutions containing this compound.
-
Segregate Waste: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from incompatible materials.
Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for solid and liquid this compound waste. The container should be in good condition and have a secure lid.
-
Solid Waste: For solid waste such as contaminated personal protective equipment (PPE) and lab supplies, use a clearly labeled, durable plastic bag or a container designated for solid chemical waste.
-
Liquid Waste: For solutions containing this compound, use a screw-cap bottle made of a material compatible with the solvent used. Do not fill the container to more than 80% capacity to allow for vapor expansion.
Labeling
-
Properly Label the Waste Container: All chemical waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste" or "Chemical Waste" as required by your institution.
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
Storage
-
Store Waste Safely: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.
-
Follow Storage Limits: Be aware of the maximum volume of chemical waste that can be stored in the laboratory and the time limits for accumulation before it must be collected by a waste disposal vendor.
Disposal
-
Arrange for Pickup: Contact your institution's EHS office or the designated chemical waste disposal vendor to schedule a pickup of the this compound waste.
-
Maintain Records: Keep a detailed log of all this compound waste generated and disposed of, in accordance with your institution's policies and any local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Personal protective equipment for handling MTEP hydrochloride
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling MTEP hydrochloride. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent neuroactive research compound.
Compound Overview: this compound is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It is an orally active compound with demonstrated anxiolytic and neuroprotective effects in vivo.[4] While one Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), its significant biological activity warrants a cautious approach to handling. All chemicals may pose unknown hazards and should be used with caution.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on its potent pharmacological nature and general laboratory safety standards.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with Side Shields | Required to protect against splashes and fine particles. A face shield should be worn over safety goggles when there is a significant splash hazard. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or in case of a spill, consider double-gloving or using heavier-duty gloves. Always inspect gloves for damage before use and change them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. Ensure it is buttoned for maximum coverage. |
| Respiratory Protection | Not generally required if handled in a fume hood. | If there is a risk of generating dust or aerosols outside of a ventilated enclosure, a risk assessment should be conducted to determine if respiratory protection is necessary. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure experimental integrity.
1. Preparation and Weighing:
-
Always handle the solid compound in a certified chemical fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.
-
Use anti-static weighing paper or a weighing boat.
-
Ensure all necessary equipment (spatulas, containers, etc.) is clean and readily accessible within the fume hood.
2. Solution Preparation:
-
This compound is soluble in water (up to 100 mM), DMSO (up to 100 mM), DMF (3 mg/ml), and ethanol (2 mg/ml).
-
When preparing stock solutions, use the batch-specific molecular weight found on the product vial or Certificate of Analysis.
-
Add the solvent to the solid slowly to avoid splashing.
-
Cap the container tightly before vortexing or sonicating to dissolve.
3. In-Use Procedures:
-
Keep containers of this compound closed when not in use.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Storage:
-
Store this compound in a tightly sealed container under desiccating conditions.
-
Recommended long-term storage temperature is typically -20°C or 2-8°C, as specified by the supplier.
Disposal Plan
Contaminated materials and waste should be handled as hazardous chemical waste.
1. Waste Segregation:
-
Collect all disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.
-
Unused or unwanted this compound, both in solid form and in solution, should be collected in a separate, clearly labeled hazardous waste container.
2. Disposal Procedures:
-
Do not dispose of this compound down the drain.
-
All chemical waste should be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
-
For larger quantities or in the absence of an institutional EHS program, a licensed chemical waste management company should be utilized.
As an AI, I am unable to generate visualizations in the DOT language. Below is a textual representation of a logical workflow for handling this compound.
Logical Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
